Cambinol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSQVIUFZVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CC3=C(C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390573 | |
| Record name | Cambinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1mg/mL | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14513-15-6 | |
| Record name | Cambinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cambinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cambinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cambinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PHY4FNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cambinol's Mechanism of Action on SIRT1 and SIRT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cambinol, a β-naphthol derivative, has emerged as a significant tool in cellular biology and a potential therapeutic agent due to its inhibitory activity against Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). These NAD+-dependent deacetylases are pivotal regulators of numerous cellular processes, including stress response, cell cycle, and metabolism. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its inhibitory kinetics, impact on downstream signaling pathways, and methodologies for its study. Quantitative data are presented in structured tables, and key experimental protocols are described to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions and experimental designs.
Introduction
Sirtuins are a class of NAD+-dependent enzymes with deacetylase and ADP-ribosyltransferase activity. Among the seven mammalian sirtuins, SIRT1 and SIRT2 are predominantly localized in the nucleus and cytoplasm, respectively, and have been implicated in a variety of cellular functions. SIRT1 is known to deacetylate transcription factors such as p53, FOXO3a, and Ku70, thereby modulating their activity in response to cellular stress.[1] SIRT2's substrates include α-tubulin, playing a role in microtubule dynamics and cell cycle regulation. Given their involvement in critical cellular pathways, the modulation of sirtuin activity has become a focal point in drug discovery, particularly in the context of cancer and neurodegenerative diseases.
This compound has been identified as a dual inhibitor of SIRT1 and SIRT2.[1] Its ability to increase the acetylation of key cellular proteins has made it a valuable chemical probe for elucidating the roles of these sirtuins. This guide will delve into the specifics of how this compound exerts its effects on SIRT1 and SIRT2, providing the technical details necessary for researchers in the field.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound against SIRT1 and SIRT2 has been quantified by determining its half-maximal inhibitory concentration (IC50). These values, collated from various studies, are summarized in the table below.
| Sirtuin Target | IC50 (µM) | Reference(s) |
| SIRT1 | 56 | [2] |
| SIRT2 | 59 | [2] |
Mechanism of Action
This compound functions as an inhibitor of both SIRT1 and SIRT2. Enzymatic assays have revealed that this compound is a substrate-competitive inhibitor with respect to the acetylated peptide substrate and a non-competitive inhibitor with respect to the co-substrate NAD+.[1] This indicates that this compound likely binds to the substrate-binding pocket of the sirtuin enzymes, thereby preventing the binding and deacetylation of their natural substrates.
Molecular docking studies have provided further insights into the binding mode of this compound. For SIRT1, this compound is predicted to interact with the substrate-binding site.[3][4] In the case of SIRT2, it is suggested that this compound can interact with both the substrate-binding site and a preferred inhibition site.[3][4]
The inhibition of SIRT1 and SIRT2 by this compound leads to the hyperacetylation of their respective downstream targets. This has significant functional consequences for the cell.
Downstream Signaling Pathways Affected by this compound
The inhibitory action of this compound on SIRT1 and SIRT2 triggers a cascade of events within the cell, primarily through the increased acetylation of key regulatory proteins.
-
p53 Acetylation: SIRT1 is a known deacetylase of the tumor suppressor protein p53. By inhibiting SIRT1, this compound leads to the hyperacetylation of p53.[5] Acetylated p53 exhibits enhanced stability and transcriptional activity, leading to the activation of downstream target genes involved in cell cycle arrest and apoptosis.
-
FOXO3a and Ku70 Acetylation: this compound treatment also results in the increased acetylation of other SIRT1 targets, including the transcription factor FOXO3a and the DNA repair protein Ku70.[1][5] This can influence cellular stress responses and DNA repair mechanisms.
-
α-Tubulin Acetylation: SIRT2 deacetylates α-tubulin, a major component of microtubules. Inhibition of SIRT2 by this compound results in the hyperacetylation of α-tubulin.[1] This can affect microtubule stability and dynamics, potentially leading to cell cycle arrest.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway: SIRT1 is known to deacetylate and regulate the stability and activity of HIF-1α, a key transcription factor in the cellular response to hypoxia.[6] Inhibition of SIRT1 by this compound can therefore modulate the hypoxic response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
SIRT1/SIRT2 Inhibition Assay (Fluor de Lys Assay)
This protocol is based on the widely used Fluor de Lys® fluorescent assay system.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluor de Lys®-SIRT1/SIRT2 substrate (e.g., a p53-derived acetylated peptide)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer II
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted this compound solutions or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the SIRT1 or SIRT2 enzyme (at a predetermined optimal concentration) to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding 10 µL of a mixture of Fluor de Lys® substrate and NAD+ (final concentrations are typically 100 µM and 500 µM, respectively).
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of Developer II containing nicotinamide to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Acetylated p53 and Acetylated α-Tubulin
This protocol details the detection of changes in protein acetylation in response to this compound treatment.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound serves as a potent dual inhibitor of SIRT1 and SIRT2, offering a valuable tool for dissecting the intricate roles of these sirtuins in cellular physiology and pathology. Its mechanism as a substrate-competitive inhibitor leads to the hyperacetylation of key downstream targets, including p53 and α-tubulin, thereby influencing critical cellular processes such as cell cycle progression, apoptosis, and microtubule dynamics. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers investigating the multifaceted effects of this compound and for those in the process of developing novel sirtuin-targeted therapeutics. Further exploration of this compound's effects on other cellular pathways and its potential in various disease models will undoubtedly continue to expand our understanding of sirtuin biology and its therapeutic implications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic Pharmacological Interaction between Sirtuin Inhibitor this compound and Paclitaxel in Triple-Negative Breast Cancer Cell Lines: An Isobolographic Analysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
Cambinol: A Technical Guide to Its Role as an Inhibitor of NAD-Dependent Deacetylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cambinol, a cell-permeable β-naphthol compound recognized for its inhibitory action against NAD-dependent deacetylases, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). This compound has emerged as a critical tool in cancer research and is under investigation for its therapeutic potential. This document details its mechanism of action, impact on cellular signaling pathways, and relevant experimental methodologies.
Mechanism of Action
This compound functions as a selective inhibitor of the class III histone deacetylases (HDACs), SIRT1 and SIRT2. Unlike other classes of HDACs, sirtuins are NAD-dependent enzymes.[1][2] this compound's inhibitory action is competitive with the acetylated substrate, such as histone H4 peptide, but it is non-competitive with the cofactor NAD+.[1][3] This specific mode of inhibition prevents the deacetylation of both histone and non-histone protein targets, leading to a variety of cellular effects.[2][3]
In addition to its effects on sirtuins, this compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide metabolism.[4][5] Notably, its inhibitory activity against nSMase2 is approximately 10-fold more potent than its activity against SIRT1 and SIRT2, suggesting that some of its biological effects may be attributable to this secondary target.[5][6] this compound exhibits weak inhibition of SIRT5 and no significant activity against SIRT3 or Class I and II HDACs.[7]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against various targets has been quantified, primarily through the determination of half-maximal inhibitory concentration (IC50) values. These values are crucial for comparing its potency across different enzymes and for designing effective in vitro and in vivo experiments.
| Target Enzyme | IC50 Value | Notes |
| Human SIRT1 | 56 µM[7] | NAD-dependent deacetylase |
| Human SIRT2 | 59 µM[7] | NAD-dependent deacetylase |
| Human SIRT5 | Weak inhibitor (42% inhibition at 300 µM)[3][7] | NAD-dependent deacylase |
| Neutral Sphingomyelinase 2 (nSMase2) | ~5-7 µM (Ki = 7 µM)[5][6] | Enzyme in sphingolipid metabolism |
| Glucosylceramide Synthase (UGCG) | 86.7 µM[8] | Enzyme in glycosphingolipid biosynthesis |
Impact on Cellular Signaling Pathways
By inhibiting SIRT1 and SIRT2, this compound modulates the acetylation status of numerous proteins, thereby influencing critical cellular pathways involved in cell cycle regulation, apoptosis, and stress response.
3.1. p53 Pathway and Apoptosis
SIRT1 is a known negative regulator of the tumor suppressor protein p53.[9] In response to cellular stress, p53 is acetylated, which enhances its stability and transcriptional activity.[10] SIRT1 deacetylates p53, marking it for degradation and dampening its tumor-suppressive functions. By inhibiting SIRT1, this compound prevents p53 deacetylation, leading to its hyperacetylation.[1][7] This sustained acetylation promotes the transcription of p53 target genes involved in apoptosis and cell cycle arrest, sensitizing cancer cells to genotoxic stress.[11] This mechanism is particularly relevant in Burkitt lymphoma cells, where this compound-induced hyperacetylation of both p53 and the oncoprotein BCL6 leads to apoptosis.[7]
Caption: this compound inhibits SIRT1, leading to p53 hyperacetylation and apoptosis.
3.2. Other Key Protein Targets and Pathways
This compound's effects extend beyond p53 to other sirtuin substrates:
-
α-Tubulin: As a SIRT2 substrate, α-tubulin's acetylation is increased following this compound treatment.[1] This can affect microtubule stability and cell cycle progression.
-
FOXO3a and Ku70: Inhibition of SIRT1/SIRT2 increases the acetylation of the transcription factor FOXO3a and the DNA repair protein Ku70, contributing to cellular stress responses.[1][11]
-
NF-κB, ERK1/2, and Akt/mTOR: In metastatic castration-resistant prostate cancer cells, this compound treatment has been shown to downregulate key survival and proliferation pathways, including those mediated by NF-κB, ERK1/2, and Akt/mTOR.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antagonistic Pharmacological Interaction between Sirtuin Inhibitor this compound and Paclitaxel in Triple-Negative Breast Cancer Cell Lines: An Isobolographic Analysis [mdpi.com]
- 3. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonistic Interaction between Histone Deacetylase Inhibitor: this compound and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models [mdpi.com]
- 12. Targeting neutral sphingomyelinase 2 by this compound decreases cell proliferation and migration of metastatic castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cambinol as a Neutral Sphingomyelinase-2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cambinol, a small molecule inhibitor of neutral sphingomyelinase-2 (nSMase2). Initially identified as an inhibitor of sirtuins (SIRT1/2), this compound has been found to be a significantly more potent inhibitor of nSMase2, a key enzyme in sphingolipid metabolism.[1][2] Dysregulation of nSMase2 and the subsequent production of the bioactive lipid ceramide have been implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's, inflammatory responses, and cancer.[1][3] This document details the quantitative data, mechanism of action, relevant signaling pathways, and experimental protocols associated with this compound's activity as an nSMase2 inhibitor, positioning it as a critical tool for research and a potential scaffold for future drug development.
Quantitative Data Summary
This compound's inhibitory activity has been quantified against several targets. Notably, its potency against nSMase2 is approximately tenfold greater than its activity against its previously known targets, SIRT1 and SIRT2.[2][4] The key quantitative parameters are summarized below for clear comparison.
| Parameter | Target Enzyme | Species | Value | Reference(s) |
| IC₅₀ | Neutral Sphingomyelinase 2 (nSMase2) | Human | 5 ± 1 µM | [4][5] |
| IC₅₀ | Neutral Sphingomyelinase 2 (nSMase2) | Human | ~7.7 µM | [6] |
| IC₅₀ | Neutral Sphingomyelinase 2 (nSMase2) | Rat | ~5 µM | [4] |
| Kᵢ | Neutral Sphingomyelinase 2 (nSMase2) | Human | 7 µM | [2][6][7] |
| IC₅₀ | Sirtuin 1 (SIRT1) | Human | ~50 µM | [1] |
| IC₅₀ | Sirtuin 1 (SIRT1) | Human | 56 µM | [4] |
| IC₅₀ | Sirtuin 2 (SIRT2) | Human | ~50 µM | [1] |
| IC₅₀ | Sirtuin 2 (SIRT2) | Human | 59 µM | [4] |
Mechanism of Action: Uncompetitive Inhibition
Kinetic studies have demonstrated that this compound acts as a reversible, uncompetitive inhibitor of nSMase2.[1][4] This mode of inhibition is distinct in that the inhibitor does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex.[5] This binding occurs at an allosteric site, separate from the substrate-binding site.[1] The formation of the ESI complex prevents the conversion of the substrate to its product, thereby reducing the catalytic rate. A hallmark of uncompetitive inhibition is the parallel decrease in both Vmax (maximum reaction velocity) and Km (Michaelis constant) as the inhibitor concentration increases.[5]
Caption: Uncompetitive inhibition of nSMase2 by this compound.
Signaling Pathway Modulation
nSMase2 is a critical enzyme that hydrolyzes sphingomyelin to generate ceramide and phosphocholine.[8] It is typically localized to the Golgi apparatus and the inner leaflet of the plasma membrane.[8] Upon stimulation by various stressors, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), nSMase2 is activated.[1][2] This activation leads to a surge in ceramide levels. Ceramide is a potent bioactive lipid that acts as a second messenger in signaling pathways that regulate cellular stress responses, apoptosis, and the biogenesis of extracellular vesicles (exosomes).[3][8][9] By inhibiting nSMase2, this compound effectively blocks this cascade, preventing the downstream effects of ceramide accumulation. This has been demonstrated in primary neurons, where this compound treatment decreased cytokine-induced ceramide production and subsequent cell death.[2][4]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SMPD2: R&D Systems [rndsystems.com]
- 7. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Discovery and Synthesis of Cambinol: A Technical Guide
Cambinol, a β-naphthol derivative, has emerged as a significant small molecule inhibitor with potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and the experimental protocols used to characterize its activity.
Discovery of this compound
This compound was initially identified as a synthetic heterocyclic compound that inhibits the NAD-dependent deacetylase activity of human sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2).[1][2] Sirtuins are a class of proteins that play crucial roles in various cellular processes, including aging, apoptosis, and metabolism.[3] The inhibitory activity of this compound against SIRT1 and SIRT2 suggested its potential as an anticancer agent, as these sirtuins are often dysregulated in cancer.[4]
Further research revealed that this compound is also a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingolipids.[5][6] In fact, this compound was found to be approximately 10-fold more potent as an nSMase2 inhibitor than as a SIRT1/2 inhibitor.[6][7] This discovery expanded the potential therapeutic applications of this compound to neurodegenerative diseases, as nSMase2 activity and the resulting accumulation of the bioactive lipid ceramide have been implicated in neuronal cell death.[6][7]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the condensation of several chemical precursors. A general synthetic scheme is outlined below.
Synthetic Scheme
The synthesis of this compound and its analogs typically involves a three-step process:
-
Step 1: Knoevenagel Condensation An appropriately substituted benzaldehyde is reacted with ethyl acetoacetate in the presence of a base like piperidine in a solvent such as ethanol, followed by heating under reflux. This reaction forms an α,β-unsaturated ketoester.
-
Step 2: Reduction The intermediate from Step 1 is then reduced using a reducing agent like sodium borohydride (NaBH4) in a solvent such as pyridine at room temperature. This step reduces the ketone to a secondary alcohol.
-
Step 3: Cyclocondensation The final step involves the reaction of the reduced intermediate with thiourea in the presence of a strong base like sodium ethoxide (generated from sodium metal in ethanol), followed by heating under reflux. This cyclocondensation reaction forms the dihydropyrimidinone core of this compound.
Mechanism of Action
This compound exhibits a dual mechanism of action, inhibiting both sirtuins and neutral sphingomyelinase 2.
Sirtuin Inhibition
As a sirtuin inhibitor, this compound is competitive with the acetylated peptide substrate but noncompetitive with respect to NAD+.[8] Inhibition of SIRT1 and SIRT2 leads to the hyperacetylation of various histone and non-histone proteins.[1] Key targets include:
-
p53: Increased acetylation of p53 enhances its transcriptional activity, promoting cell cycle arrest and apoptosis.[8][9]
-
α-tubulin: Hyperacetylation of α-tubulin, a target of SIRT2, can affect microtubule stability and function.[8]
-
Ku70 and Foxo3a: Increased acetylation of these proteins under cellular stress can influence DNA repair and apoptosis.[8][9]
-
BCL6: Hyperacetylation of the oncoprotein BCL6 leads to its inactivation and induces apoptosis in certain cancer cells.[8]
Neutral Sphingomyelinase 2 (nSMase2) Inhibition
This compound acts as a reversible and uncompetitive inhibitor of nSMase2.[5][6] It is believed to bind to an allosteric site on the enzyme rather than the substrate-binding site.[5] Inhibition of nSMase2 blocks the hydrolysis of sphingomyelin to ceramide and phosphocholine.[6] The reduction in ceramide levels can have several downstream effects:
-
Neuroprotection: It can protect neurons from cell death induced by pro-inflammatory cytokines like TNF-α and IL-1β.[6]
-
Anti-inflammatory Effects: this compound can suppress the expression of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.[5][10]
-
Inhibition of Exosome Release: nSMase2 is important for the biogenesis and secretion of exosomes, which are involved in intercellular communication and can contribute to cancer metastasis. By inhibiting nSMase2, this compound can reduce the release of tumor-derived exosomes.[5]
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified in various studies. The following tables summarize key quantitative data.
| Target | IC50 Value (μM) | Ki Value (μM) | Notes |
| SIRT1 | 56[11] | - | - |
| SIRT2 | 59[11] | - | - |
| SIRT5 | >300 | - | Weak inhibition (42% at 300 μM).[11] |
| Human nSMase2 | 5 ± 1[6] | 7[6] | Uncompetitive inhibition.[6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Sirtuin Inhibition Assay (Fluorescent)
This assay measures the ability of a compound to inhibit the deacetylase activity of a sirtuin enzyme using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Developer solution
-
Assay buffer
-
96-well or 384-well microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the SIRT1 or SIRT2 enzyme, the fluorogenic substrate, and NAD+.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the enzymatic reaction by adding the developer solution. The developer solution contains an agent that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Incubate the plate at room temperature for a short period to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Neutral Sphingomyelinase 2 (nSMase2) Inhibition Assay (Fluorescence-based)
This high-throughput compatible assay monitors the hydrolysis of sphingomyelin by nSMase2.
-
Reagents and Materials:
-
Cell lysate containing recombinant human nSMase2
-
Sphingomyelin (SM) substrate
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.2% Triton X-100)
-
Fluorescent detection reagents (e.g., Amplex Red, horseradish peroxidase, choline oxidase, alkaline phosphatase)
-
384-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the cell lysate containing nSMase2 and the this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Initiate the reaction by adding the sphingomyelin substrate. The hydrolysis of SM produces phosphorylcholine.
-
The production of phosphorylcholine is coupled to a series of enzymatic reactions that generate a fluorescent product (e.g., resorufin from Amplex Red).
-
Incubate the plate at 37°C for 1 hour.[6]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).[6]
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cell lines of interest (e.g., MCF7, T47D, MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/mL and allow them to adhere overnight.[12]
-
The next day, remove the culture medium and expose the cells to serial dilutions of this compound for a specified period (e.g., 96 hours).[12]
-
After the incubation period, add the MTT solution to each well and incubate for 3 hours at 37°C.[12] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.[12]
-
Incubate overnight to ensure complete solubilization.[12]
-
Measure the absorbance of the product at 570 nm using a microplate reader.[12]
-
Plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50) for this compound.[12]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's inhibition of SIRT1/SIRT2 signaling pathway.
Caption: this compound's inhibition of the nSMase2 signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, SIRT1/2 inhibitor (CAS 14513-15-6) | Abcam [abcam.com]
- 4. The histone deacetylase inhibitor this compound prevents acidic pHe-induced anterograde lysosome trafficking independently of sirtuin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antagonistic Interaction between Histone Deacetylase Inhibitor: this compound and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models [mdpi.com]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 4.3. Cell Viability Assay [bio-protocol.org]
In Vitro Bioactivity of Cambinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambinol is a cell-permeable β-naphthol derivative that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as an inhibitor of the class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), further research has revealed its potent inhibitory effects on neutral sphingomyelinase 2 (nSMase2).[1] This multimodal activity profile makes this compound a valuable tool for investigating cellular processes regulated by these enzymes and a potential starting point for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[2][3] This technical guide provides an in-depth overview of the in vitro bioactivity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Core Bioactivity Data
The primary in vitro bioactivities of this compound are its inhibitory actions on SIRT1, SIRT2, and nSMase2. The quantitative data from various studies are summarized below.
Table 1: Inhibitory Activity of this compound against Target Enzymes
| Target Enzyme | Parameter | Value | Species | Notes | Reference |
| SIRT1 | IC50 | 56 µM | Human | Competitive inhibitor with respect to the histone H4 peptide substrate, but not NAD+.[2][4] | [2][5][6] |
| SIRT2 | IC50 | 59 µM | Human | Competitive inhibitor with respect to the histone H4 peptide substrate, but not NAD+.[2][4] | [2][5][6] |
| nSMase2 | IC50 | 5 ± 1 µM | Human | Uncompetitive inhibitor.[1] | [1] |
| nSMase2 | Ki | 7 µM | Human | Uncompetitive inhibitor.[1][3] | [1][3] |
| SIRT3 | % Inhibition | No activity | Human | [2][5] | |
| SIRT5 | % Inhibition | 42% at 300 µM | Human | Weak inhibitory activity.[2][5] | [2][5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Cellular Activities of this compound
In vitro studies have demonstrated that this compound elicits a range of effects on various cell lines, stemming from its inhibitory activity on its primary targets.
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Effect | Concentration | Notes | Reference |
| Burkitt lymphoma cells | Induction of apoptosis | Not specified | Accompanied by hyperacetylation of BCL6 and p53.[5] | [5] |
| MCF-7 (breast cancer) | Induction of differentiation | 50 µM | [2][7] | |
| NB4 (promyelocytic leukemia) | Induction of differentiation | 50 µM | [2][7] | |
| 3T3-L1 (pre-adipocytes) | Induction of differentiation | 50 µM | Induces expression of cell cycle inhibitors p16 and p27.[2] | [2] |
| NCI-H460 (lung cancer) | G2 cell cycle arrest | Not specified | [6] | |
| Rat primary hippocampal neurons | Neuroprotection | 0.1–30 µM | Decreased TNF-α or IL-1β-induced cell death.[1][3] | [1][3] |
| Macrophages, dendritic cells, splenocytes | Inhibition of cytokine expression | Not specified | Inhibits TNFα, IL-1β, IL-6, IL-12p40, and IFN-γ. |
Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the modulation of key signaling pathways through the inhibition of SIRT1, SIRT2, and nSMase2.
Figure 1: this compound's inhibition of SIRT1 and SIRT2 leads to hyperacetylation of p53 and α-tubulin, respectively, inducing apoptosis and cell cycle arrest.
Figure 2: this compound uncompetitively inhibits nSMase2, reducing ceramide production and subsequent apoptosis and exosome biogenesis, particularly under pro-inflammatory conditions.
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
SIRT1/SIRT2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available SIRT1 and SIRT2 activity assay kits.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
SIRT1/SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluoro-Substrate Peptide (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Developer solution
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT1/SIRT2 Assay Buffer, Fluoro-Substrate Peptide, and NAD+ in each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the SIRT1 or SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.
-
Incubate the plate at 37°C for an additional 10-15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Figure 3: Workflow for the fluorometric SIRT1/SIRT2 inhibition assay.
Neutral Sphingomyelinase 2 (nSMase2) Inhibition Assay
This protocol is based on a fluorescence-based assay for nSMase2 activity.[1]
Materials:
-
Recombinant human nSMase2
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 5 mM MgCl2)
-
Fluorescent sphingomyelin substrate (e.g., NBD-sphingomyelin)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Add Assay Buffer and the fluorescent sphingomyelin substrate to each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the nSMase2 enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the increase in fluorescence resulting from the hydrolysis of the substrate using a microplate reader.
-
To determine the mode of inhibition (uncompetitive), perform the assay with varying concentrations of both the substrate and this compound.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values.
Cell Viability (MTT) Assay
This is a general protocol for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., MCF-7, 3T3-L1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plate
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Acetylated Proteins
This protocol outlines the detection of changes in p53 and α-tubulin acetylation following this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
Conclusion
This compound is a versatile and potent inhibitor of SIRT1, SIRT2, and nSMase2, exhibiting a wide range of in vitro biological activities. Its ability to induce apoptosis and cell cycle arrest in cancer cells, promote cell differentiation, and exert neuroprotective and anti-inflammatory effects makes it a valuable research tool. The data and protocols presented in this technical guide are intended to facilitate further investigation into the mechanisms of action of this compound and to aid in the exploration of its therapeutic potential. As with any in vitro study, it is crucial to carefully design and control experiments to ensure the validity and reproducibility of the findings. Further research is warranted to fully elucidate the complex interplay of the signaling pathways modulated by this compound and to translate these in vitro findings into in vivo models.
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro SIRT1 deacetylase activity assay [bio-protocol.org]
- 3. MTT (Assay protocol [protocols.io]
- 4. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral sphingomyelinase-2 is a redox sensitive enzyme: role of catalytic cysteine residues in regulation of enzymatic activity through changes in oligomeric state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacological Profile and Properties of Cambinol
Abstract
This compound is a cell-permeable β-naphthol derivative initially identified as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent class III histone deacetylases (HDACs).[1][2][3] Its activity extends beyond sirtuins, as it has also been characterized as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide-mediated signaling pathways.[4][5] By inhibiting these key enzymes, this compound triggers a cascade of cellular events, including the hyperacetylation of various protein substrates, leading to the induction of apoptosis, cell cycle arrest, and cellular differentiation.[1][6] These properties have positioned this compound as a valuable tool compound for cancer research and a potential therapeutic agent. This document provides a comprehensive overview of this compound's pharmacological profile, mechanism of action, quantitative properties, and the experimental protocols used for its characterization.
Pharmacological Profile
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of two key enzyme families:
-
Sirtuin Inhibition (SIRT1 & SIRT2): Sirtuins are NAD+-dependent deacetylases that remove acetyl groups from lysine residues on both histone and non-histone proteins. SIRT1 and SIRT2 have numerous substrates that regulate critical cellular processes. This compound inhibits SIRT1 and SIRT2, leading to the hyperacetylation and altered function of their downstream targets.[2][3] For instance, inhibition of SIRT1 results in the increased acetylation of the tumor suppressor protein p53, enhancing its transcriptional activity and promoting apoptosis.[3] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and contribute to cell cycle arrest.[7] Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to the peptide substrate and a noncompetitive inhibitor with respect to the NAD+ cofactor.[2][6]
-
Neutral Sphingomyelinase 2 (nSMase2) Inhibition: this compound is also a potent, uncompetitive inhibitor of nSMase2.[5][8] This enzyme catalyzes the hydrolysis of sphingomyelin to produce ceramide, a bioactive lipid involved in stress responses, apoptosis, and inflammation.[5][8] The inhibitory activity of this compound against nSMase2 is approximately 10-fold more potent than its activity against SIRT1/2.[5] This inhibition can block the production of ceramide in response to pro-inflammatory cytokines like TNF-α, conferring neuroprotective effects in certain contexts.[5]
Downstream Cellular Effects
-
Induction of Apoptosis: By inhibiting SIRT1 and increasing p53 acetylation, this compound enhances p53-mediated transcription of pro-apoptotic genes. In Burkitt lymphoma cells, this compound treatment induces apoptosis accompanied by hyperacetylation of both BCL6 and p53.[3]
-
Cell Cycle Arrest: this compound has been shown to promote G2 cell cycle arrest.[1] This effect is likely mediated through the modulation of cell cycle regulatory proteins, such as p16 and p27.[6][9]
-
Cellular Differentiation: In various cell lines, including 3T3-L1 pre-adipocytes, this compound has been observed to induce differentiation.[6][10]
-
Modulation of NF-κB Signaling: The relationship between sirtuins, p53, and the NF-κB pathway is complex and often antagonistic.[11][12] While wild-type p53 often inhibits NF-κB, mutant p53 can enhance and prolong NF-κB activation, promoting chronic inflammation.[13][14] By modulating SIRT1 and p53, this compound can indirectly influence NF-κB signaling, although this effect can be context-dependent.
Quantitative Data
The inhibitory activities and other key pharmacological parameters of this compound are summarized below.
| Parameter | Target | Value | Species | Notes | Reference(s) |
| IC₅₀ | SIRT1 | 56 µM | Human | In vitro enzymatic assay. | [1][3][6] |
| IC₅₀ | SIRT2 | 59 µM | Human | In vitro enzymatic assay. | [1][3][6] |
| IC₅₀ | nSMase2 | 5 ± 1 µM | Human | In vitro enzymatic assay. | [5] |
| Kᵢ | nSMase2 | 7 µM | Human | Uncompetitive inhibitor. | [5][8] |
| Inhibition | SIRT5 | Weak (42% at 300 µM) | Human | Shows low activity against other sirtuin isoforms. | [6] |
| No Inhibition | SIRT3 | No activity detected | Human | Selective for SIRT1/2 over SIRT3. | [6] |
| No Inhibition | Class I/II HDACs | No activity detected | Human | Selective for Class III HDACs (sirtuins). | [1] |
Key Signaling Pathways & Workflows
Diagram 1: this compound's Dual Mechanism of Action
Caption: this compound inhibits SIRT1/SIRT2 and nSMase2, altering key cellular pathways.
Diagram 2: p53 and NF-κB Crosstalk
Caption: this compound's inhibition of SIRT1 enhances p53 activity, which can antagonize NF-κB signaling.
Diagram 3: General Experimental Workflow
Caption: Workflow for evaluating this compound's cellular and biochemical effects.
Detailed Experimental Protocols
Sirtuin (SIRT1/SIRT2) Inhibition Assay (Fluorometric)
This protocol is based on the principle that sirtuin-mediated deacetylation of a fluorophore-linked acetylated peptide substrate makes it susceptible to a developer enzyme, which releases the free fluorophore.
-
Objective: To determine the IC₅₀ value of this compound for SIRT1 and SIRT2.
-
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1).
-
NAD+.
-
Developer solution (containing a protease like trypsin and a nicotinamide, a pan-sirtuin inhibitor to stop the reaction).
-
Assay Buffer: 20-50 mM Tris-HCl (pH 7.8-8.0), 137-150 mM NaCl, 2.7 mM KCl, 1-5 mM MgCl₂, 1 mM DTT.[15]
-
This compound stock solution (in DMSO).
-
Black, flat-bottom 96-well microplates.
-
Fluorescence microplate reader (λex = 320-360 nm, λem = 408-460 nm).[15]
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also prepare a "no inhibitor" control (DMSO vehicle) and a "max inhibitor" background control.
-
In a 96-well plate, add the sirtuin enzyme, NAD+, and either this compound dilution or control to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding the Developer/Stop solution to each well.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader.
-
Subtract background fluorescence, normalize the data relative to the "no inhibitor" control (100% activity), and plot the normalized initial rate vs. inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).[16]
-
Cell Viability / Cytotoxicity Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Objective: To determine the effect of this compound on the viability and proliferation of a cancer cell line.
-
Materials:
-
Selected cancer cell line (e.g., MCF-7, MDA-MB-231).[17]
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.[17]
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO).[17]
-
96-well clear, flat-bottom cell culture plates.
-
Microplate reader (absorbance at 570 nm).[17]
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 10–100 µM). Include a vehicle control (DMSO).[17]
-
Incubate the cells for the desired time period (e.g., 48, 72, or 96 hours).[17]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Living cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[18]
-
Incubate with gentle shaking for 15 minutes to ensure complete solubilization.
-
Measure the optical density (absorbance) of the product at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.[17]
-
Western Blot for Acetylated Proteins
This protocol allows for the detection of changes in the acetylation status of specific proteins like p53 or α-tubulin following this compound treatment.
-
Objective: To qualitatively or quantitatively assess the hyperacetylation of SIRT1/SIRT2 substrates.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-acetyl-p53 (Lys382), Anti-total p53, Anti-acetyl-α-tubulin (Lys40), Anti-total α-tubulin.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Culture and treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells on ice using supplemented lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total p53) or a loading control (e.g., GAPDH, β-actin).[19]
-
Conclusion
This compound is a multifaceted pharmacological agent with well-defined inhibitory activity against SIRT1, SIRT2, and nSMase2. Its ability to induce hyperacetylation of key cellular proteins, leading to apoptosis and cell cycle arrest, makes it an indispensable tool for studying the roles of sirtuins in cancer biology and other diseases. Furthermore, its effects on ceramide metabolism open additional avenues for research in neuroinflammation and stress signaling. The data and protocols presented in this guide offer a robust framework for professionals in the field to effectively utilize and investigate the therapeutic potential of this compound.
References
- 1. This compound, SIRT1/2 inhibitor (CAS 14513-15-6) | Abcam [abcam.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutant p53 prolongs NF-κB activation and promotes chronic inflammation and inflammation-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gorgoulis.gr [gorgoulis.gr]
- 15. SIRT1, 2, and 3 inhibition assay [bio-protocol.org]
- 16. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
- 17. 4.3. Cell Viability Assay [bio-protocol.org]
- 18. Intraperitoneal Treatment of this compound, a Synthetic SIRT1 and SIRT2 Inhibitory Compound, Exacerbates Brucella abortus 544 Burden in the Spleens of Institute of Cancer Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cambinol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambinol is a cell-permeable β-naphthol derivative that has garnered significant interest in cancer research and neurobiology.[1] It was initially identified as a selective inhibitor of two members of the sirtuin family of NAD+-dependent deacetylases, SIRT1 and SIRT2.[2] This inhibition leads to the hyperacetylation of various protein targets, influencing cellular processes such as cell cycle progression, apoptosis, and gene expression.[3][4] More recently, this compound was also identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide metabolism and exosome biogenesis.[1][5] This dual activity makes this compound a valuable tool for investigating the roles of sirtuins and sphingolipid signaling in health and disease.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, and protein acetylation.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2.[2] By inhibiting these deacetylases, this compound increases the acetylation levels of both histone and non-histone proteins.[6] Key non-histone targets include the tumor suppressor p53, the DNA repair protein Ku70, and the transcription factor FOXO3a.[3][4] Increased acetylation of these proteins can lead to cell cycle arrest and apoptosis.[2][3]
Furthermore, this compound's inhibition of nSMase2 leads to a reduction in ceramide production, which can protect neurons from inflammation-induced cell death.[1][5]
Caption: this compound's multifaceted mechanism of action.
Data Presentation
Table 1: IC50 Values of this compound
| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| SIRT1 | 56 | In vitro enzymatic assay | [6][7] |
| SIRT2 | 59 | In vitro enzymatic assay | [6][7] |
| nSMase2 | 5 ± 1 | In vitro enzymatic assay | [5] |
| MCF-7 (Breast Cancer) | Varies | Cell Viability (MTT) | [8] |
| T47D (Breast Cancer) | Varies | Cell Viability (MTT) | [8] |
| MDA-MB-231 (Breast Cancer) | Varies | Cell Viability (MTT) | [8] |
| MDA-MB-468 (Breast Cancer) | Varies | Cell Viability (MTT) | [8] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][7] For long-term storage, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[2] When preparing working concentrations for cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Caption: General workflow for preparing and using this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on breast cancer cell lines.[8][9]
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., MCF7, T47D, MDA-MB-231, MDA-MB-468)[9]
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/mL and incubate overnight.[9]
-
The following day, remove the culture medium and treat the cells with serial dilutions of this compound (e.g., 10-100 µM).[9] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plates for the desired treatment duration (e.g., 96 hours).[9]
-
Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol is a standard method for detecting apoptosis and can be used to assess this compound-induced cell death.[10][11]
Materials:
-
6-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., etoposide) and a vehicle control.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blotting for Protein Acetylation
This protocol can be used to determine the effect of this compound on the acetylation status of target proteins like p53 and α-tubulin.[6][12][13]
Materials:
-
6-well or 10 cm plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols. To observe changes in p53 acetylation, co-treatment with a DNA damaging agent like etoposide may be necessary to induce p53 expression.[12]
-
Wash cells with cold 1X PBS and lyse them on ice with lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 13,000 x g for 30 minutes at 4°C.[6]
-
Determine the protein concentration of the supernatant.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 5 minutes each.[13]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin or GAPDH.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antagonistic Interaction between Histone Deacetylase Inhibitor: this compound and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.3. Cell Viability Assay [bio-protocol.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cambinol in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of Cambinol, a dual inhibitor of sirtuin 1/2 (SIRT1/2) and neutral sphingomyelinase 2 (nSMase2), in various mouse models of human diseases, including cancer, inflammation, and neurodegenerative conditions.
Introduction
This compound is a cell-permeable β-naphthol compound initially identified as an inhibitor of the NAD-dependent deacetylase activity of SIRT1 and SIRT2. This activity leads to cell cycle arrest and apoptosis, making it a candidate for anti-cancer therapies. Subsequently, this compound was discovered to be a more potent inhibitor of nSMase2, an enzyme crucial for ceramide-mediated exosome biogenesis and secretion. This dual activity has expanded its preclinical testing into models of inflammation and neurodegenerative diseases where ceramide signaling and exosome pathways are implicated.[1][2][3]
Data Presentation: Quantitative Summary of this compound Administration in Mouse Models
The following tables summarize the dosages and significant findings from in vivo studies using this compound in various mouse models.
Table 1: Cancer Models
| Mouse Model | Cancer Type | This compound Dosage | Route of Administration | Treatment Schedule | Key Findings | Reference |
| Xenograft | Burkitt Lymphoma | 100 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Daily, 5 days/week for 2 weeks | Inhibition of tumor growth | [4][5] |
Table 2: Inflammation Models
| Mouse Model | Condition | This compound Dosage | Route of Administration | Treatment Schedule | Key Findings | Reference |
| Endotoxemia Model | Endotoxic Shock | 10 mg/kg | Intraperitoneal (i.p.) | Pre-treatment | 1.5-fold reduction in TNFα levels; Improved survival from 8% to 46% | [2] |
| Sepsis Model | Sepsis | 10 mg/kg | Intraperitoneal (i.p.) | Pre-treatment | Improved survival from 13% to 60% | [2] |
| Brucella abortus Infection | Bacterial Infection | 10 µM (in 100 µL) | Intraperitoneal (i.p.) | Daily for 5 days, 2-day rest, then daily for 5 more days | Exacerbated splenic proliferation of bacteria | [6][7] |
Table 3: Neurodegenerative Disease Models (General Reference)
Note: Specific studies detailing this compound administration in 5XFAD and Thy1-aSyn models are limited. The following are general observations on its neuroprotective potential.
| Potential Mouse Model | Disease | Proposed Mechanism of Action | Key Findings in Related Models/In Vitro | Reference |
| 5XFAD | Alzheimer's Disease | Inhibition of nSMase2, reducing ceramide-induced cell death and tau propagation via exosomes. | Suppressed extracellular vesicle formation and reduced tau seeding in cell culture. | [2][3] |
| Thy1-aSyn | Parkinson's Disease | Inhibition of nSMase2, potentially reducing the spread of α-synuclein aggregates. | Brain penetrant and neuroprotective in primary neurons. |
Experimental Protocols
Protocol 1: Burkitt Lymphoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a Burkitt lymphoma xenograft mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NSG)
-
Burkitt lymphoma cells (e.g., Raji, Daudi)
-
This compound
-
Vehicle solution: 10% Ethanol, 10% Cremophor in sterile saline
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture Burkitt lymphoma cells under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS or saline at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
This compound Formulation: Prepare a stock solution of this compound. On the day of treatment, dilute the stock to the final concentration in the vehicle solution (10% Ethanol, 10% Cremophor). The final dose should be 100 mg/kg.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution via i.p. injection.
-
Intravenous (i.v.) Injection: For i.v. administration, inject slowly into the tail vein. The 100 mg/kg dose is noted as the highest achievable due to solubility limits.[4]
-
-
Treatment Schedule: Administer this compound or vehicle daily for five consecutive days, followed by a two-day rest period. Repeat this cycle for two weeks.[4]
-
Endpoint: Monitor tumor growth and animal well-being. Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of toxicity are observed.
Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
Objective: To assess the protective effects of this compound against acute inflammation and mortality in an endotoxemia mouse model.
Materials:
-
8-10 week old C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle: Sterile saline or PBS, potentially with a solubilizing agent like DMSO (final concentration should be low, e.g., <1%)
-
Sterile syringes and needles
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
This compound Formulation: Dissolve this compound in a suitable vehicle to a final concentration for a 10 mg/kg dosage.
-
This compound Administration: Administer this compound (10 mg/kg) or vehicle via i.p. injection as a pre-treatment, typically 30 minutes to 2 hours before the LPS challenge.
-
Induction of Endotoxemia: Prepare a solution of LPS in sterile saline. Inject a dose known to induce a significant inflammatory response and/or mortality (e.g., 2 mg/kg to 20 mg/kg, i.p.).[8][9] The specific dose may need to be optimized based on the mouse strain and LPS batch.
-
Monitoring:
-
Survival: Monitor mice for signs of endotoxic shock (e.g., lethargy, piloerection, huddled posture) and record survival at regular intervals for up to 72 hours.[2]
-
Cytokine Analysis: At a predetermined time point (e.g., 1.5-2 hours post-LPS), collect blood via cardiac puncture or retro-orbital bleeding. Prepare plasma and analyze for levels of pro-inflammatory cytokines like TNFα using ELISA.[2]
-
Protocol 3: Cecal Ligation and Puncture (CLP) Sepsis Model
Objective: To evaluate the efficacy of this compound in improving survival in a polymicrobial sepsis model.
Materials:
-
8-10 week old C57BL/6 mice
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
22-25 gauge needle
-
This compound
-
Vehicle solution
-
Warm sterile saline for resuscitation
Procedure:
-
This compound Pre-treatment: Administer this compound (10 mg/kg, i.p.) or vehicle prior to the surgical procedure.[2]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse. Shave the abdomen and sterilize the area with an antiseptic solution.
-
Laparotomy: Make a small midline incision (1-2 cm) through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum below the ileocecal valve. The position of the ligation determines the severity of sepsis; a more distal ligation results in less severe sepsis.[5][6][10][11]
-
Puncture: Puncture the ligated cecum once or twice with a 22-25 gauge needle. A small amount of fecal matter can be extruded to ensure patency.[5][6][10][11]
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures.
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously to prevent dehydration.[6][10]
-
Post-operative Care and Monitoring: Place the mouse in a clean cage on a heating pad to maintain body temperature. Monitor for signs of sepsis and record survival over a period of up to 14 days.[6]
Visualization of Signaling Pathways and Workflows
This compound's Dual Mechanism of Action
Caption: Dual inhibitory action of this compound on SIRT1/2 and nSMase2 pathways.
Experimental Workflow for Sepsis Mouse Model
Caption: Workflow for the this compound study in a CLP-induced sepsis mouse model.
Signaling Pathway of nSMase2 in Neurodegeneration
Caption: this compound inhibits nSMase2, blocking exosome-mediated protein propagation.
References
- 1. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Intraperitoneal Treatment of this compound, a Synthetic SIRT1 and SIRT2 Inhibitory Compound, Exacerbates Brucella abortus 544 Burden in the Spleens of Institute of Cancer Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of mice to lipopolysaccharide is increased by a high saturated fat and cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cambinol's Effect on Sirtuin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the inhibitory effects of Cambinol on sirtuin activity. This document includes quantitative data on this compound's inhibitory profile, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a cell-permeable β-naphthol derivative that has been identified as an inhibitor of the class III histone deacetylases (HDACs), specifically the sirtuin (SIRT) family. It primarily targets SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes, including gene silencing, DNA repair, cell cycle regulation, and metabolism.[1][2][3] By inhibiting these sirtuins, this compound can induce hyperacetylation of their substrates, leading to downstream cellular effects such as apoptosis in cancer cells and cell cycle arrest.[2]
Data Presentation: this compound's Inhibitory Profile
This compound exhibits inhibitory activity against specific sirtuin isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and other inhibitory data for this compound against various human sirtuins.
| Sirtuin Isoform | IC50 Value | Notes |
| SIRT1 | 56 µM | - |
| SIRT2 | 59 µM | - |
| SIRT3 | No significant activity reported | - |
| SIRT5 | Weak inhibitory activity (42% inhibition at 300 µM) | - |
Data compiled from multiple sources.[1][2]
Experimental Protocols
This section provides detailed methodologies for assessing the effect of this compound on sirtuin activity, both in vitro and in a cellular context.
Protocol 1: In Vitro Fluorescence-Based Sirtuin Activity Assay
This protocol describes a common method to measure the direct inhibitory effect of this compound on purified sirtuin enzymes. The assay relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by a sirtuin.
Materials:
-
Purified, recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide corresponding to a known sirtuin substrate with an acetylated lysine residue and a fluorescent reporter)
-
NAD+ (sirtuin co-factor)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate the fluorescent signal)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the SIRT1 or SIRT2 enzyme to the desired concentration in Assay Buffer. Prepare the fluorogenic substrate and NAD+ solutions in Assay Buffer according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound dilutions or DMSO control
-
SIRT1 or SIRT2 enzyme
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Initiate Reaction: Add the NAD+ and fluorogenic substrate mixture to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). This incubation time may need to be optimized.
-
Stop Reaction and Develop Signal: Add the developer solution to each well. This will stop the enzymatic reaction and generate the fluorescent signal from the deacetylated substrate. Incubate for an additional 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Sirtuin Activity Assessment via Immunoprecipitation and Western Blotting
This protocol details how to assess the effect of this compound on the acetylation status of a known sirtuin substrate in cultured cells. An increase in the acetylation of a SIRT1 or SIRT2 substrate (e.g., p53 for SIRT1, α-tubulin for SIRT2) indicates inhibition of sirtuin activity.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and nicotinamide)
-
Antibody for immunoprecipitation (e.g., anti-p53 or anti-α-tubulin)
-
Protein A/G agarose beads
-
Antibody for Western blotting (e.g., anti-acetylated-lysine, anti-acetylated-p53, or anti-acetylated-α-tubulin)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate (e.g., 500 µg of total protein) with the primary antibody for the target substrate (e.g., anti-p53) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with Lysis Buffer.
-
-
Elution and Sample Preparation: Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated form of the substrate (e.g., anti-acetylated-p53) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative change in the acetylation of the target protein in response to this compound treatment. It is also recommended to run a parallel Western blot with an antibody against the total target protein to normalize for any changes in protein expression.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on sirtuin activity.
Caption: Experimental workflow for assessing this compound's effect on sirtuin activity.
Signaling Pathway
This diagram illustrates the simplified signaling pathway affected by this compound's inhibition of SIRT1 and SIRT2.
Caption: this compound's inhibitory effect on SIRT1/SIRT2 signaling pathways.
References
Application Notes and Protocols: Utilizing Cambinol to Sensitize Cancer Cells to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cambinol, a potent inhibitor of SIRT1 and SIRT2, to sensitize cancer cells to chemotherapeutic agents. The document includes detailed experimental protocols and quantitative data from studies demonstrating the synergistic effects of this compound in combination with specific chemotherapy drugs.
Introduction
This compound is a cell-permeable β-naphthol derivative that functions as an inhibitor of the class III histone deacetylases (HDACs) SIRT1 and SIRT2.[1][2] Sirtuins play a crucial role in cell survival, stress resistance, and DNA repair, and their overexpression has been linked to tumorigenesis and chemoresistance in various cancers.[1][3] By inhibiting SIRT1 and SIRT2, this compound increases the acetylation of numerous protein targets, including tumor suppressors and transcription factors such as p53, Ku70, and FOXO3a.[1] This modulation of protein activity can disrupt cancer cell signaling pathways, leading to cell cycle arrest, apoptosis, and increased sensitivity to chemotherapeutic agents.[1][4]
It is important to note that the efficacy of this compound in sensitizing cancer cells to chemotherapy is highly context-dependent. While synergistic or additive effects have been observed with certain drugs in specific cancer types, antagonistic interactions have been reported in other contexts.[1][5][6] Therefore, careful evaluation of this compound's combinatorial effects is essential for each specific cancer type and chemotherapeutic agent.
This document focuses on a case study where this compound has been shown to enhance the efficacy of a chemotherapeutic agent, providing detailed protocols for researchers to investigate similar synergistic interactions in their own research.
Case Study: this compound Sensitizes Hepatocellular Carcinoma (HCC) Cells to Sorafenib
A study by Ceballos et al. demonstrated that the SIRT1 and SIRT2 inhibitor this compound enhances the inhibitory effect of sorafenib in hepatocellular carcinoma (HCC) cell lines.[5] Sorafenib is a multi-kinase inhibitor used in the treatment of advanced HCC.[7][8] The study found that combining this compound with sorafenib resulted in a significant increase in cytotoxicity, apoptosis, and inhibition of colony formation compared to either agent alone.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from the study, demonstrating the enhanced efficacy of the this compound and sorafenib combination.
Table 1: IC50 Values for this compound and Sorafenib in HCC Cell Lines [5]
| Cell Line | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 | 50.1 ± 4.5 | 6.2 ± 0.5 |
| Huh7 | 42.7 ± 3.8 | 5.8 ± 0.4 |
Table 2: Effect of this compound and Sorafenib Combination on Cell Viability (MTT Assay) [5]
| Treatment | HepG2 (% Viability) | Huh7 (% Viability) |
| Control | 100 | 100 |
| This compound (25 µM) | 75 ± 6 | 78 ± 5 |
| Sorafenib (5 µM) | 60 ± 5 | 65 ± 4 |
| This compound (25 µM) + Sorafenib (5 µM) | 35 ± 4 | 40 ± 3 |
*p < 0.05 compared to single-agent treatment
Table 3: Effect of this compound and Sorafenib Combination on Apoptosis (Annexin V/PI Staining) [5]
| Treatment | HepG2 (% Apoptotic Cells) | Huh7 (% Apoptotic Cells) |
| Control | 5 ± 1 | 4 ± 1 |
| This compound (25 µM) | 15 ± 2 | 12 ± 2 |
| Sorafenib (5 µM) | 25 ± 3 | 20 ± 3 |
| This compound (25 µM) + Sorafenib (5 µM) | 50 ± 5 | 45 ± 4 |
*p < 0.05 compared to single-agent treatment
Table 4: Effect of this compound and Sorafenib Combination on Colony Formation [5]
| Treatment | HepG2 (Number of Colonies) | Huh7 (Number of Colonies) |
| Control | 250 ± 20 | 300 ± 25 |
| This compound (25 µM) | 180 ± 15 | 220 ± 18 |
| Sorafenib (5 µM) | 120 ± 10 | 150 ± 12 |
| This compound (25 µM) + Sorafenib (5 µM) | 40 ± 5 | 60 ± 7 |
*p < 0.05 compared to single-agent treatment
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
References
- 1. Sorafenib-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SIRT1 in the Development and Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Sorafenib-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYTOTOXICITY OF SORAFENIB IN HUMAN HEPATOCELLULAR CARCINOMA CELLS [ajps.journals.ekb.eg]
- 8. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging with Cambinol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cambinol is a cell-permeable β-naphthol compound that functions as a potent inhibitor of two key enzyme families: the sirtuin (SIRT) family of NAD+-dependent deacetylases, specifically SIRT1 and SIRT2, and neutral sphingomyelinase 2 (nSMase2). By targeting these enzymes, this compound influences a variety of cellular processes including gene expression, cell cycle regulation, apoptosis, and lipid signaling. These mechanisms of action make this compound a compound of significant interest for therapeutic development, particularly in oncology and neurodegenerative diseases.
In vivo imaging techniques are critical for non-invasively monitoring the therapeutic efficacy and pharmacodynamic effects of compounds like this compound in preclinical models. This document provides an overview of key in vivo imaging applications with this compound treatment and detailed protocols for their implementation.
Key Applications of In Vivo Imaging with this compound
-
Monitoring Tumor Growth and Regression: Bioluminescence and fluorescence imaging can be used to longitudinally track the size and viability of tumors in animal models treated with this compound.
-
Assessing Apoptosis Induction: In vivo fluorescence imaging with apoptosis-specific probes can visualize and quantify programmed cell death in response to this compound administration.
-
Evaluating Sirtuin Inhibition: Positron Emission Tomography (PET) with specific radiotracers can be employed to measure the extent and duration of SIRT1/2 inhibition by this compound in target tissues.
-
Investigating Effects on Ceramide Metabolism: While direct in vivo imaging of ceramide is challenging, changes in cellular processes influenced by ceramide, such as apoptosis, can be imaged as a surrogate marker for nSMase2 inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of this compound and the experimental approaches for its in vivo evaluation, the following diagrams are provided.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data that could be obtained from the described in vivo imaging experiments with this compound treatment.
Table 1: Bioluminescence Imaging of Tumor Burden
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Percent Inhibition (%) |
| Vehicle Control | 1.5 x 10⁶ | 8.2 x 10⁶ | 2.5 x 10⁷ | N/A |
| This compound (50 mg/kg) | 1.6 x 10⁶ | 3.1 x 10⁶ | 7.5 x 10⁶ | 70 |
Table 2: Fluorescence Imaging of Apoptosis
| Treatment Group | 24h Post-Treatment (Normalized Fluorescence Intensity) | 48h Post-Treatment (Normalized Fluorescence Intensity) |
| Vehicle Control | 1.0 ± 0.2 | 1.1 ± 0.3 |
| This compound (50 mg/kg) | 3.5 ± 0.6 | 5.8 ± 0.9 |
Table 3: PET Imaging of SIRT1 Activity
| Treatment Group | Baseline (% Injected Dose/g) | 4h Post-Treatment (% Injected Dose/g) | Percent Inhibition (%) |
| Vehicle Control | 1.5 ± 0.3 | 1.4 ± 0.2 | N/A |
| This compound (50 mg/kg) | 1.6 ± 0.4 | 0.8 ± 0.2 | 50 |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Tumor Response to this compound
Objective: To non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Luciferase-expressing cancer cells
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
D-Luciferin substrate
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Methodology:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or Matrigel.
-
Subcutaneously or orthotopically inject cells into the mice.[1]
-
-
Tumor Growth and Grouping:
-
Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare this compound at the desired concentration in a suitable vehicle.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Intraperitoneally inject D-luciferin (e.g., 150 mg/kg).[2]
-
Wait for substrate distribution (typically 5-10 minutes).[2]
-
Place mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images.
-
Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor progression.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors.
-
Quantify the bioluminescent signal (total flux in photons/second).
-
Plot tumor growth curves and calculate tumor growth inhibition.
-
Protocol 2: In Vivo Fluorescence Imaging of Apoptosis Induction by this compound
Objective: To visualize and quantify apoptosis in tumors following this compound treatment using a fluorescent probe.
Materials:
-
Tumor-bearing mice (as in Protocol 1)
-
This compound and vehicle
-
Fluorescent apoptosis imaging agent (e.g., Annexin V-based probe)
-
In vivo fluorescence imaging system
-
Anesthesia system
Methodology:
-
Animal Model and Treatment:
-
Establish tumor-bearing mice and administer this compound or vehicle as described in Protocol 1.
-
-
Probe Administration:
-
At a specified time point after treatment (e.g., 24 or 48 hours), administer the fluorescent apoptosis probe via intravenous injection.
-
Allow time for the probe to circulate and accumulate in apoptotic cells, as per the manufacturer's instructions.
-
-
Fluorescence Imaging:
-
Anesthetize the mice.
-
Place mice in the fluorescence imaging system.
-
Excite the fluorophore using the appropriate wavelength and capture the emission signal.
-
-
Data Analysis:
Protocol 3: PET Imaging of SIRT1 Inhibition by this compound
Objective: To measure the in vivo target engagement of this compound by assessing the inhibition of SIRT1 activity using a specific PET radiotracer.
Materials:
-
Animal model (e.g., rats with intracerebral glioma)[5]
-
This compound and vehicle
-
SIRT1-specific PET radiotracer (e.g., [18F]-2-fluorobenzoylaminohexanoicanilide, 2-[18F]BzAHA)[6]
-
PET/CT or PET/MRI scanner
-
Anesthesia system
Methodology:
-
Animal Model and Baseline Scan:
-
Establish the animal model of interest.
-
Perform a baseline PET scan by injecting the SIRT1 radiotracer and acquiring dynamic or static images over a specified period.[6]
-
-
Treatment and Post-Treatment Scan:
-
Administer this compound or vehicle to the animals.
-
At a time point corresponding to the expected peak drug concentration in the target tissue, perform a second PET scan following the same procedure as the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images, co-registering them with CT or MRI for anatomical reference.
-
Draw regions of interest in the target tissue (e.g., tumor) and a reference region.
-
Calculate the uptake of the radiotracer (e.g., as a percentage of the injected dose per gram of tissue, %ID/g).
-
Compare the tracer uptake before and after this compound treatment to quantify the percentage of SIRT1 inhibition.[5]
-
References
- 1. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 3. High-throughput live cell imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Lifetime Imaging of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive quantification of SIRT1 expression–activity and pharmacologic inhibition in a rat model of intracerebral glioma using 2-[18F]BzAHA PET/CT/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Imaging of Sirtuin1 Expression−Activity in Rat Brain Using Positron-Emission Tomography−Magnetic-Resonance Imaging with [18F]-2-Fluorobenzoylaminohexanoicanilide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Cambinol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize Cambinol analogs as inhibitors of sirtuins (SIRT1 and SIRT2) and neutral sphingomyelinase 2 (nSMase2). The provided methodologies are suitable for screening compound libraries and determining the potency and selectivity of potential drug candidates.
Introduction
This compound is a β-naphthol derivative initially identified as an inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2.[1][2] Subsequent research has shown it to be a more potent inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in ceramide biosynthesis.[3][4] Both sirtuins and nSMase2 are implicated in a variety of cellular processes and are considered therapeutic targets for diseases such as cancer and neurodegenerative disorders.[5][6][7] The development of this compound analogs with improved potency and selectivity is an active area of research.[1][5] These protocols and data facilitate the screening and characterization of such analogs.
Data Presentation: Inhibitory Activity of this compound and its Analogs
The following tables summarize the in vitro inhibitory activity of this compound and several of its analogs against human SIRT1, SIRT2, and nSMase2.
Table 1: In Vitro Inhibition of SIRT1 and SIRT2 by this compound and Analogs [1]
| Compound | R Substituent | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) |
| This compound (1) | H | 41 - 56 | 48 - 59 |
| 6b | p-bromo | 13 | > 90 |
| 6c | p-methoxy | > 90 | > 90 |
| 6e | N1-methyl | > 90 | 20 |
| 6i | p-methyl | 27 | > 90 |
| 6j | N1-isobutyl | > 90 | 13 |
| 6iv | p-chloro | > 90 | > 90 |
| 6v | p-iodo | > 90 | > 90 |
| 6vi | p-trifluoromethyl | > 90 | > 90 |
| 6vii | o-bromo | > 90 | > 90 |
| 6viii | m-bromo | > 90 | > 90 |
Table 2: In Vitro Inhibition of nSMase2 by this compound and Analogs [3][8]
| Compound | IC₅₀ (µM) |
| This compound (1) | 5 ± 1 |
| Analog 2 | > 50 |
| Analog 3 | > 50 |
| Analog 4 | > 50 |
| Analog 5 | 50 |
| Analog 6 | 7 |
| Analog 7 | 10 |
| Analog 8 | 10 |
| Analog 9 | 10 |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and its analogs.
Experimental Protocols
High-Throughput Fluorogenic Assay for SIRT1/SIRT2 Inhibition
This protocol is adapted from commercially available sirtuin activity assay kits and published methodologies.[9][10][11] It is suitable for screening in 96- or 384-well formats.
Workflow Diagram:
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction)
-
This compound analogs and control compounds dissolved in DMSO
-
96- or 384-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound analogs in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a working solution of SIRT1 or SIRT2 enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate and NAD+ in assay buffer.
-
-
Assay Protocol:
-
Add assay buffer to each well of the microplate.
-
Add the this compound analog dilutions or DMSO (for control wells) to the appropriate wells.
-
Add the diluted SIRT1 or SIRT2 enzyme to all wells except the "blank" (no enzyme) wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate/NAD+ mixture to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the this compound analog relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a suitable model.
-
High-Throughput Fluorescence-Based Assay for nSMase2 Inhibition
This protocol is based on a commercially available kit that uses a coupled-enzyme reaction to detect the product of sphingomyelin hydrolysis.[6][12]
Workflow Diagram:
References
- 1. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties | PLOS One [journals.plos.org]
- 4. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of human nSMase2 reveals an interdomain allosteric activation mechanism for ceramide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to minimize Cambinol-induced cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cambinol in primary cell cultures. Our goal is to help you minimize this compound-induced cytotoxicity and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable β-naphthol derivative that functions as an inhibitor of sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2), which are NAD+-dependent deacetylases.[1][2] It has also been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2).[3] Its inhibitory actions on these targets can lead to cell cycle arrest, apoptosis, and cellular differentiation.[1][3]
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
Primary cells are generally more sensitive to chemical compounds than immortalized cell lines. High cytotoxicity can result from several factors:
-
Concentration: The effective concentration of this compound can vary significantly between cell types. A dose that is effective in a cancer cell line may be highly toxic to primary cells.
-
Treatment Duration: Prolonged exposure to this compound can lead to increased cell death.
-
Cell Health and Density: Unhealthy or improperly seeded cells are more susceptible to drug-induced stress.
-
Off-Target Effects: Like many small molecules, this compound may have off-target effects that contribute to cytotoxicity.
Q3: What is a recommended starting concentration range for this compound in primary cells?
Based on available literature, a starting point for primary cells could be in the low micromolar range. For instance, concentrations up to 10 µM have been shown to be non-cytotoxic to RAW264.7 macrophages over 48 hours, and concentrations up to 30 µM have been used in primary neuron cultures.[4] However, it is crucial to perform a dose-response experiment for your specific primary cell type to determine the optimal concentration.
Q4: How can I reduce this compound-induced cytotoxicity in my experiments?
Several strategies can be employed to minimize cytotoxicity:
-
Optimize Concentration and Treatment Time: Conduct a thorough dose-response and time-course analysis to find the lowest effective concentration and shortest exposure time.
-
Co-treatment with a Caspase Inhibitor: Since this compound can induce apoptosis, co-incubation with a pan-caspase inhibitor like Z-VAD-FMK may reduce cell death.[5][6][7]
-
Use of Antioxidants: If oxidative stress is a contributing factor to cytotoxicity, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may be beneficial.[8][9]
-
Optimize Cell Culture Conditions: Ensure optimal seeding density, use appropriate serum concentrations, and maintain a healthy cell culture environment.
Q5: Should I use serum-free medium for my this compound experiments?
The presence or absence of serum can significantly impact cellular responses to drugs. Serum contains growth factors and other components that can influence cell signaling pathways and drug metabolism.[10] For some experiments, a serum-free condition is necessary to avoid confounding factors. However, serum deprivation itself can be a stressor for primary cells and may sensitize them to this compound-induced cytotoxicity.[6][10] It is recommended to test the effects of different serum concentrations on your cells' response to this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity results between experiments. | - Inconsistent cell seeding density.- Variation in cell health or passage number.- Pipetting errors.- Contamination. | - Perform a cell density optimization experiment to find the optimal seeding number for your assay.[11]- Use cells at a consistent passage number and ensure high viability (>90%) before seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Regularly test for mycoplasma contamination.[11] |
| No or very low cytotoxicity observed even at high this compound concentrations. | - this compound degradation.- Low cell metabolic activity.- Assay interference. | - Prepare fresh this compound stock solutions and store them properly (protected from light).- Ensure cells are in the exponential growth phase during the experiment.- Consider using an alternative viability assay (e.g., if using MTT, try a live/dead stain). Some compounds can interfere with the chemistry of certain viability assays.[12][13] |
| Sudden and widespread cell death observed even at low this compound concentrations. | - Solvent toxicity (e.g., DMSO).- Incorrect this compound concentration.- Highly sensitive primary cell type. | - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%).- Double-check calculations for this compound dilutions.- Perform a wider range dose-response, starting from very low (nanomolar) concentrations. |
| Cells appear stressed (e.g., rounded, detached) but viability assays show minimal cytotoxicity. | - this compound may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects at the tested concentrations.- The chosen viability assay may not be sensitive enough to detect early signs of stress. | - Use a proliferation assay (e.g., BrdU incorporation) in parallel with a cytotoxicity assay.- Observe cell morphology using microscopy.- Consider using a more sensitive apoptosis assay (e.g., Annexin V/PI staining). |
Data Presentation
Table 1: Reported IC50 Values and Non-Cytotoxic Concentrations of this compound in Various Cell Types
| Cell Type | Assay | Treatment Duration | IC50 / Non-Cytotoxic Concentration | Reference |
| Cancer Cell Lines | ||||
| Burkitt's Lymphoma (Raji) | Not Specified | Not Specified | ~50 µM | [3] |
| Non-Tumor Cell Lines | ||||
| 3T3-L1 (Mouse embryonic fibroblast) | Cell Cycle Analysis | 1, 2, and 3 days | 50 µM showed no cytotoxic effects | [1] |
| RAW264.7 (Mouse macrophage) | MTT Assay | 48 hours | Up to 10 µM was non-cytotoxic | [4] |
| Primary Cells | ||||
| Rat Primary Neurons | Hoechst Staining | 18 hours | Up to 30 µM used for neuroprotection studies | [3] |
Note: IC50 values can vary depending on the specific experimental conditions and the viability assay used. It is essential to determine the IC50 for your specific primary cell type and experimental setup.
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in adherent primary cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14][15][16]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells. Ensure cell viability is >90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK) to Reduce Apoptosis
This protocol describes how to use the pan-caspase inhibitor Z-VAD-FMK to investigate and potentially mitigate this compound-induced apoptosis.[5][6][7]
Materials:
-
Primary cells and culture reagents
-
This compound stock solution
-
Z-VAD-FMK stock solution (e.g., 20 mM in DMSO)
-
Appropriate assay for measuring apoptosis (e.g., Annexin V/PI staining kit, Caspase-Glo assay)
Procedure:
-
Cell Seeding:
-
Seed primary cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at the optimal density.
-
Allow cells to attach and grow for 24 hours.
-
-
Co-treatment:
-
Prepare medium containing this compound at the desired concentration.
-
Prepare medium containing both this compound and Z-VAD-FMK. A final concentration of 20-50 µM for Z-VAD-FMK is a common starting point.
-
Include control groups: vehicle control, this compound only, and Z-VAD-FMK only.
-
Remove the old medium and add the prepared treatment media to the cells.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration.
-
-
Apoptosis Assessment:
-
At the end of the incubation period, assess the level of apoptosis in each treatment group using your chosen assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of apoptosis in the "this compound only" group to the "this compound + Z-VAD-FMK" group to determine if the caspase inhibitor reduces this compound-induced apoptosis.
-
Visualizations
Caption: Simplified signaling pathway of this compound's primary mechanisms of action.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity in primary cells.
Caption: A step-by-step workflow for the MTT cytotoxicity assay with this compound.
References
- 1. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Treatment of this compound, a Synthetic SIRT1 and SIRT2 Inhibitory Compound, Exacerbates Brucella abortus 544 Burden in the Spleens of Institute of Cancer Research Mice [mdpi.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine treatment mitigates loss of cortical parvalbumin-positive interneuron and perineuronal net integrity resulting from persistent oxidative stress in a rat TBI model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum-deprivation leads to activation-like changes in primary microglia and BV-2 cells but not astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchhub.com [researchhub.com]
Technical Support Center: Improving the Bioavailability of Cambinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Cambinol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic, cell-permeable β-naphthol derivative. Its primary mechanism of action is the inhibition of two NAD+-dependent class III histone deacetylases (HDACs), Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). By inhibiting these sirtuins, this compound leads to the hyperacetylation of various protein targets, which can induce cell cycle arrest and apoptosis in cancer cells. It is also known to be a neuroprotective, brain-penetrant inhibitor of neutral sphingomyelinase-2 (nSMase2).[1][2]
Q2: Why is the bioavailability of this compound a significant challenge in animal studies?
A2: this compound has poor aqueous solubility, which is a major rate-limiting step for its absorption after oral administration.[3] Like many poorly soluble compounds, this can lead to low and variable plasma concentrations, potentially resulting in inconsistent or suboptimal therapeutic effects in in vivo experiments. Enhancing its solubility and dissolution rate is critical for achieving reliable and reproducible results.
Q3: What are the common solvents for preparing this compound for in vivo administration?
A3: For preclinical research, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for stock solutions.[2] For intraperitoneal (IP) injections in animal models, this DMSO stock is often further diluted in aqueous vehicles like saline or phosphate-buffered saline (PBS). However, it is crucial to ensure the final DMSO concentration is low (typically <5%) to avoid vehicle-induced toxicity. For oral administration, simple aqueous suspensions are likely to yield poor bioavailability. Therefore, more advanced formulation strategies are recommended.
Q4: What advanced formulation strategies can improve this compound's oral bioavailability?
A4: To overcome the solubility limitations of this compound, several formulation strategies can be employed. The most common and effective approaches for poorly soluble drugs include:
-
Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range (typically <1000 nm). This increases the surface area-to-volume ratio, which significantly enhances the dissolution velocity and saturation solubility of the compound.[4][5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in an aqueous medium like the gastrointestinal fluid, spontaneously form fine oil-in-water emulsions or microemulsions.[7][8][9] This keeps the drug in a solubilized state, facilitating its absorption.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble drug molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility and dissolution.[12][13][14]
Troubleshooting Guide
Issue 1: I am observing low or highly variable efficacy in my oral gavage study with this compound.
-
Possible Cause: This is likely due to the poor aqueous solubility of this compound, leading to low and inconsistent absorption from the gastrointestinal tract. A simple suspension in a vehicle like carboxymethylcellulose (CMC) may not be sufficient.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound you are using is of high purity (≥98%).
-
Improve Formulation: Switch from a simple suspension to a bioavailability-enhancing formulation. A great starting point is a nanosuspension or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[6][7]
-
Consider a Different Route: If oral delivery is not a strict requirement, consider intraperitoneal (IP) administration, which bypasses first-pass metabolism and can provide more consistent systemic exposure for initial efficacy studies.[15]
-
Issue 2: My this compound formulation is precipitating after dilution into an aqueous vehicle for injection.
-
Possible Cause: this compound is highly soluble in DMSO but poorly soluble in water. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS, saline) for injection, the this compound may crash out of solution.
-
Troubleshooting Steps:
-
Use Co-solvents: Prepare the formulation using a co-solvent system. For example, a mixture of DMSO, PEG400, and Tween 80 can help maintain solubility upon aqueous dilution.
-
Formulate with Cyclodextrins: Prepare an inclusion complex of this compound with a modified cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This can significantly increase the aqueous solubility and prevent precipitation.[10][12]
-
Decrease Final Concentration: If possible, lower the final dosing concentration to a level that remains soluble in the chosen vehicle.
-
Issue 3: The results from my study are not reproducible between different cohorts of animals.
-
Possible Cause: High inter-subject variability is a classic sign of dissolution rate-limited absorption. Minor differences in the gastrointestinal physiology of individual animals (e.g., gastric pH, transit time) can have a large impact on the absorption of a poorly soluble drug.
-
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure that all animals are fasted for a consistent period before oral dosing, as the presence of food can significantly alter drug absorption.
-
Utilize an Enabling Formulation: Employ a formulation that minimizes the impact of physiological variables. SEDDS are particularly effective in this regard as they present the drug in a solubilized state, independent of the GI environment.[16][17] This leads to more uniform and reproducible absorption.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 360.43 g/mol | [2] |
| Formula | C₂₁H₁₆N₂O₂S | [2] |
| Primary Targets | SIRT1, SIRT2, nSMase2 | [1][18][19] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| In Vitro IC₅₀ | SIRT1: 56 µM; SIRT2: 59 µM | [19] |
| Reported Attributes | Brain Penetrant, Neuroprotective | [1][2] |
Table 2: Qualitative Comparison of Bioavailability Enhancement Strategies for this compound
| Strategy | Principle | Expected Improvement | Key Advantages | Key Disadvantages |
| Nanosuspension | Increases surface area and dissolution velocity by reducing particle size. | Moderate to High | High drug loading possible; suitable for multiple administration routes. | Requires specialized equipment (e.g., high-pressure homogenizer, mill); potential for particle aggregation. |
| SEDDS | Presents drug in a solubilized state (emulsion) within the GI tract. | High | Reduces variability; enhances lymphatic transport, bypassing first-pass metabolism. | Lower drug loading capacity; potential for GI irritation from high surfactant concentrations.[8] |
| Cyclodextrin Complex | Forms a soluble host-guest complex, increasing aqueous solubility. | Moderate | Easy to prepare; can improve chemical stability. | Drug loading is limited by the stoichiometry of the complex; competition for the complex can occur in vivo. |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 50 mg/kg)
This table illustrates the expected improvements based on data from other poorly soluble drugs formulated as nanosuspensions.
| Formulation | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Fold Increase (vs. Suspension) |
| Aqueous Suspension | ~150 | ~750 | 1.0x |
| Nanosuspension | ~450 - 600 | ~2250 - 3000 | 3.0x - 4.0x[20] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension via Wet Media Milling
This protocol describes a general method for preparing a nanosuspension suitable for early-stage animal studies.
-
Preparation of Stabilizer Solution:
-
Prepare a 1% (w/v) aqueous stabilizer solution. A combination of stabilizers is often most effective. For example, dissolve 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.5% Tween 80 in purified water.[20]
-
Stir until fully dissolved. Filter the solution through a 0.22 µm filter.
-
-
Coarse Suspension:
-
Weigh the desired amount of this compound powder (e.g., 100 mg).
-
Add the this compound to a sufficient volume of the stabilizer solution (e.g., 10 mL for a 10 mg/mL suspension) in a sterile container.
-
Briefly sonicate or vortex to create a coarse, homogenous suspension.
-
-
Wet Media Milling:
-
Transfer the coarse suspension to a milling vessel containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Mill the suspension using a planetary ball mill or a high-pressure homogenizer.
-
Milling time and intensity must be optimized. Periodically take samples to measure particle size using Dynamic Light Scattering (DLS) until the desired size (e.g., Z-average < 300 nm) is achieved.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Store at 4°C. Before administration, gently shake to ensure homogeneity.
-
Protocol 2: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a liquid SEDDS formulation for oral administration.
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Add an excess amount of this compound to a fixed volume of each excipient. Shake at room temperature for 48-72 hours. Centrifuge and analyze the supernatant by HPLC to quantify solubility.
-
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Prepare various ratios of the selected excipients. For example:
-
Oil: 30-50%
-
Surfactant: 40-60%
-
Co-solvent: 10-20%
-
-
Weigh the components into a glass vial and mix thoroughly using a vortex mixer until a clear, isotropic mixture is formed.
-
-
Drug Loading:
-
Dissolve the desired amount of this compound into the optimized blank SEDDS formulation.
-
Gently heat (e.g., to 40°C) if necessary to facilitate dissolution. Ensure the final mixture is clear and homogenous.
-
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the this compound-SEDDS formulation to 250 mL of water or 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Observe the emulsification process. The formulation should disperse rapidly to form a clear or slightly bluish-white emulsion.
-
Measure the resulting droplet size and PDI using DLS. A droplet size of <200 nm is generally desirable.
-
Visualizations
Caption: Simplified signaling pathway of this compound-mediated SIRT1/SIRT2 inhibition.
Caption: Workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Logical diagram illustrating the problem, strategies, and outcomes for this compound delivery.
References
- 1. This compound (7137) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. This compound | SMPD2: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 12. scispace.com [scispace.com]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Addressing Cambinol Instability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Cambinol in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has been stored at -20°C for several months. Is it still viable?
A1: The stability of this compound stock solutions is time and temperature-dependent. For optimal results, it is recommended to use stock solutions stored at -80°C within 6 months and solutions stored at -20°C within 1 month.[1] Always protect the solution from light. If a solution has been stored for longer than the recommended period, its integrity should be verified before use in critical experiments.
Q2: I observe a decrease in the biological activity of this compound in my multi-day cell culture experiment. What could be the cause?
A2: A decrease in this compound's activity over several days in culture media can be attributed to its degradation. The thioxopyrimidine core of this compound may be susceptible to hydrolysis or oxidation under physiological conditions (e.g., in cell culture media at 37°C). It is advisable to replenish this compound in the media at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q3: Are there any known degradation products of this compound, and are they biologically active?
A3: Specific degradation products of this compound have not been extensively characterized in publicly available literature. However, based on its chemical structure, which includes a β-naphthol group and a thioxopyrimidine ring, potential degradation pathways include oxidation of the naphthol moiety and hydrolysis of the thioxopyrimidine ring. The biological activities of any such degradation products are currently unknown. Therefore, it is crucial to minimize degradation to ensure that the observed biological effects are solely attributable to this compound.
Q4: Can I prepare a large batch of this compound-containing media for a week-long experiment?
A4: It is not recommended to prepare large batches of this compound-containing media for long-term experiments due to the potential for degradation at 37°C. Freshly prepare the media with this compound from a frozen stock solution immediately before each treatment or media change to ensure consistent potency.
Q5: Are there more stable alternatives to this compound?
A5: While direct stability comparisons are limited, some studies on sirtuin inhibitors have highlighted compounds with greater stability. For instance, the SIRT2 inhibitor SirReal2 has been reported to have superior stability in human serum compared to other inhibitors with thiourea moieties, which are structurally related to this compound's thioxopyrimidine core.[2] Depending on the specific sirtuin targets of interest, exploring structurally distinct inhibitors with improved stability profiles may be a viable strategy.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency of this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degraded Stock Solution | Verify the age and storage conditions of your this compound stock. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot into small, single-use volumes and store at -80°C, protected from light. |
| Degradation in Working Solution | Assess the stability of this compound in your specific experimental buffer or media at the working temperature. | Perform a time-course experiment to measure the concentration of this compound over the duration of your experiment using HPLC. If significant degradation is observed, replenish this compound at appropriate intervals. |
| Precipitation in Aqueous Media | Visually inspect the media for any precipitate after adding this compound. | Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed a level that causes this compound to precipitate. Sonication may aid in initial dissolution. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent this compound Concentration | Review the procedure for preparing working solutions from the stock. | Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before preparing dilutions. Prepare a master mix of the final working solution for all replicates to ensure uniformity. |
| Light-Induced Degradation | Evaluate the exposure of your experimental setup to light. | Protect this compound-containing solutions and experimental setups from direct light by using amber tubes and covering plates or flasks with foil. |
| pH Sensitivity | Measure the pH of your buffer or media after the addition of this compound. | While specific data on this compound's pH sensitivity is limited, significant shifts in pH can affect the stability of many small molecules. Ensure the pH of your experimental system remains stable throughout the experiment. |
Data on this compound Stability
| Solvent | Storage Temperature | Recommended Duration | Reference |
| DMSO | -80°C | Up to 6 months | [1] |
| DMSO | -20°C | Up to 1 month | [1] |
The following table provides an illustrative example of how stability data from a forced degradation study might be presented. Note: These values are hypothetical and intended to serve as a template for experimental design.
| Condition | Time (hours) | This compound Remaining (%) |
| 0.1 M HCl (60°C) | 24 | 85% |
| 0.1 M NaOH (60°C) | 24 | 70% |
| 3% H₂O₂ (RT) | 24 | 90% |
| UV Light (254 nm) | 24 | 95% |
| 37°C in Media | 48 | 65% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the this compound stock to 100 µM in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute the this compound stock to 100 µM in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dilute the this compound stock to 100 µM in 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (254 nm).
-
-
Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC-MS method (see Protocol 2) to determine the percentage of remaining this compound and identify any degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
This protocol provides a starting point for developing an HPLC-MS method to separate this compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to separate compounds of varying polarity.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a wavelength corresponding to the absorbance maximum of this compound (determined by UV-Vis scan).
-
-
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of potential degradation products.
-
Scan Range: m/z 100-1000.
-
Fragmentation: Perform MS/MS analysis on the parent ion of this compound and any observed degradation products to aid in structural elucidation.
-
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is "stability-indicating."
Visualizations
Caption: Simplified signaling pathway showing this compound's inhibition of SIRT1 and SIRT2.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for addressing this compound instability issues.
References
- 1. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Best practices for storing and handling Cambinol powder
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Cambinol powder, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at room temperature.[1][2] For long-term stability, it is crucial to keep the container tightly sealed in a dry place, away from direct sunlight.[3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO at concentrations of ≥10 mg/mL[1] and up to 100 mM.[4] To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound powder. Gently vortex or sonicate to ensure complete dissolution. For cellular assays, a common stock concentration is 100 mM in DMSO.[5]
Q3: What is the stability of this compound in a stock solution and how should it be stored?
A3: Once reconstituted in a solvent like DMSO, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] It is important to protect the stock solution from light.[6] Avoid repeated freeze-thaw cycles.
Q4: What are the necessary safety precautions when handling this compound powder?
A4: When handling this compound powder, it is recommended to use personal protective equipment (PPE), including a dust mask (such as a type N95), eye shields, and gloves.[1] Work in a well-ventilated area to avoid inhalation of the powder.[7] In case of skin contact, wash the area thoroughly with soap and water. If eye contact occurs, flush with water for at least 15 minutes.[8][9]
Q5: What is the primary mechanism of action for this compound?
A5: this compound is an inhibitor of SIRT1 and SIRT2, which are NAD+-dependent deacetylases.[5][10] It acts as a competitive inhibitor with respect to the substrate but is noncompetitive with NAD+.[5][10] This inhibition leads to the hyperacetylation of various proteins, including p53 and α-tubulin.[6][11]
Troubleshooting Guide
Q1: My this compound powder is not dissolving completely in DMSO. What should I do?
A1: If you are having trouble dissolving this compound, first ensure you are using a high-purity, anhydrous grade of DMSO. The presence of water can affect solubility. You can try gently warming the solution or sonicating it for a short period. Also, verify that you have not exceeded the solubility limit of ≥10 mg/mL.[1]
Q2: I observed a precipitate in my this compound stock solution after storing it at -20°C. Is it still usable?
A2: Precipitate formation can occur if the solution was not fully dissolved initially or if the storage temperature fluctuated. Before use, bring the vial to room temperature and try to redissolve the precipitate by vortexing or gentle warming. If it does not go back into solution, it is best to prepare a fresh stock solution.
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results can stem from several factors. Check the stability of your stock solution; repeated freeze-thaw cycles can degrade the compound. Ensure accurate and consistent dosing in your experiments. Also, consider that this compound's effect can be cell-type dependent. It is also a weak inhibitor of SIRT5, which could play a role in some contexts.[6][10]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 360.43 g/mol | [4] |
| Appearance | White powder | [1][2] |
| IC50 for SIRT1 | 56 µM | [5][6] |
| IC50 for SIRT2 | 59 µM | [5][6] |
| Solubility in DMSO | ≥10 mg/mL | [1] |
| Storage of Powder | Room temperature | [1][2] |
| Storage of Stock Solution | -20°C (1 month), -80°C (6 months) | [6] |
Experimental Protocols
Protocol: Western Blot for α-tubulin Acetylation
This protocol is designed to assess the inhibitory effect of this compound on SIRT2 activity in a cell line by measuring the acetylation of its substrate, α-tubulin.
-
Cell Culture and Treatment:
-
Plate your chosen cell line (e.g., H1299) and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
To reduce the background effect of class I and II HDACs, you can co-treat with an inhibitor like trichostatin A.[11]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (K40) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total α-tubulin as a loading control.[11]
-
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of SIRT1 and SIRT2.
References
- 1. This compound ≥97% (HPLC), white, powder | 14513-15-6 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. How To Properly Store Reagents | FUJIFILM Wako [wakopyrostar.com]
- 4. This compound | SMPD2: R&D Systems [rndsystems.com]
- 5. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. amano-enzyme.com [amano-enzyme.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting results in Cambinol experiments
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot conflicting results in experiments involving Cambinol. It provides structured FAQs, troubleshooting workflows, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific discrepancies you may encounter during your experiments with this compound.
Q1: Why am I observing significant variability in this compound's IC50 value across different experiments and cell lines?
Answer: Variability in the half-maximal inhibitory concentration (IC50) is a common issue and can be attributed to several factors ranging from target expression to assay conditions.
-
Target Specificity and Potency: this compound inhibits both sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2) with similar potency in in-vitro assays.[1][2] However, it is also a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), with an approximately 10-fold higher potency for nSMase2 compared to SIRT1/2.[3][4] The ultimate cellular effect and IC50 will depend on the relative expression and importance of these targets in your specific cell model.
-
Cell Line Dependency: The genetic background and protein expression profile of each cell line dictate its sensitivity to this compound. For example, IC50 values for antiproliferative activity have been shown to differ across various triple-negative breast cancer (TNBC) cell lines.[5]
-
Assay Conditions: The parameters of your cytotoxicity or inhibition assay can significantly influence the outcome. Factors include incubation time, compound stability in media, cell density, and the specific type of assay used (e.g., MTT vs. BrdU).
-
Off-Target Effects: At higher concentrations, undocumented off-target effects could contribute to cytotoxicity, leading to variations in IC50 values that do not correlate directly with SIRT1/2 inhibition.
Table 1: Reported IC50 Values for this compound
| Target / Cell Line | IC50 Value (µM) | Assay Type |
|---|---|---|
| Human SIRT1 | ~41 - 56 | In Vitro (Enzymatic) |
| Human SIRT2 | ~48 - 59 | In Vitro (Enzymatic) |
| Human nSMase2 | ~5 | In Vitro (Enzymatic) |
| BT-549 (TNBC) | ~50-60 | Proliferation (MTT) |
| MDA-MB-468 (TNBC) | ~40-50 | Proliferation (MTT) |
Data compiled from multiple sources.[1][2][3][5]
Caption: Factors contributing to inconsistent this compound IC50 values.
Q2: My results on cellular outcomes are conflicting. Sometimes this compound induces apoptosis, but other studies show it causes cell differentiation.
Answer: The cellular outcome of this compound treatment is highly context-dependent. While it is known to induce apoptosis in certain cancer cells, such as BCL6-expressing Burkitt lymphoma, by causing hyperacetylation of p53 and BCL6, this is not its only effect.[3][6]
In other cell models, including MCF-7 (breast cancer), NB4 (promyelocytic leukemia), and 3T3-L1 (pre-adipocytes), this compound has been shown to induce differentiation.[1][7] This highlights that the cellular response is dictated by the specific signaling pathways active in the chosen cell line.
Furthermore, this compound's interaction with other therapeutic agents can be complex. For instance, in triple-negative breast cancer cell lines, this compound exhibited an antagonistic effect when combined with paclitaxel, reducing the pro-apoptotic efficacy of the combination.[5]
Caption: Workflow for troubleshooting conflicting cellular outcomes.
Q3: I'm observing effects that don't seem to be explained by SIRT1/SIRT2 inhibition. Is this compound truly specific?
Answer: While this compound is widely used as a dual SIRT1/SIRT2 inhibitor, it is not entirely specific. As mentioned, its most potent known target is actually neutral sphingomyelinase 2 (nSMase2).[3][4] Inhibition of nSMase2 can affect ceramide signaling and exosome formation, leading to a range of cellular effects, including neuroprotection and modulation of inflammatory responses, which are independent of sirtuin activity.[3][8]
Additionally, this compound has been reported to have weak inhibitory activity against SIRT5 and no activity against SIRT3.[1][6] Therefore, when interpreting results, especially those related to lipid signaling, exosome biology, or neuroinflammation, the potent inhibition of nSMase2 must be considered as a primary mechanism of action.
Caption: Dual signaling impact of this compound on Sirtuin and nSMase2 pathways.
Detailed Experimental Protocols
Protocol 1: In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol provides a general framework for measuring SIRT1/2 deacetylase activity.
-
Reagents & Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme.
-
Fluorogenic sirtuin substrate (e.g., containing an acetylated lysine residue).
-
NAD+ (cofactor).
-
Developer solution (contains a protease to cleave the deacetylated substrate, releasing the fluorophore).
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl).
-
This compound (dissolved in DMSO).
-
96-well black microplate.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
In each well of the 96-well plate, add 25 µL of the sirtuin enzyme solution.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in buffer) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a 20 µL mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Acetylated p53 and α-tubulin
This protocol is used to confirm the intracellular activity of this compound by measuring the acetylation status of SIRT1 (p53) and SIRT2 (α-tubulin) substrates.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 2-24 hours).
-
Optional: To inhibit class I/II HDACs and isolate the effect on sirtuins, co-treat with Trichostatin A (TSA).[2] For p53 analysis, co-treatment with a DNA damaging agent like etoposide can increase total p53 levels.[2]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, nicotinamide).
-
Centrifuge the lysate at 13,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using appropriate software.
-
Frequently Asked Questions (FAQs)
-
Q: What is the primary mechanism of action of this compound?
-
Q: How should I dissolve and store this compound?
-
A: this compound is typically dissolved in DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term (1 month) or -80°C for long-term (6 months), protected from light.[6]
-
-
Q: Is this compound a competitive or non-competitive inhibitor?
-
Q: What are the key downstream effects of SIRT1/SIRT2 inhibition by this compound?
References
- 1. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Acetylation Targeting Chimera Enables Acetylation of the Tumor Suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Methods for validating Cambinol's target engagement in cells
Welcome to the technical support center for validating Cambinol's target engagement in cells. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound is known to inhibit the NAD+-dependent deacetylases SIRT1 (Sirtuin 1) and SIRT2 (Sirtuin 2).[1][2] It acts as a competitive inhibitor with respect to the histone H4 peptide substrate and non-competitive with NAD+.[2] More recent research has identified neutral sphingomyelinase 2 (nSMase2) as a more potent target of this compound, with an inhibitory activity approximately 10-fold greater than for SIRT1/S2.
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: By inhibiting SIRT1 and SIRT2, this compound is expected to increase the acetylation of various protein substrates. This includes the hyperacetylation of key stress response proteins like p53, as well as other proteins such as BCL6.[1] Increased acetylation of these targets can lead to downstream effects such as cell cycle arrest and apoptosis.[1]
Q3: What are some common methods to validate this compound's target engagement in cells?
A3: Several methods can be employed to confirm that this compound is interacting with its intended targets within a cellular context. These include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[3][4][5]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[6][7]
-
Immunoprecipitation followed by Western Blot (IP-Western): This technique can be used to assess the acetylation status of SIRT1/SIRT2 substrates, providing indirect evidence of target engagement.[8][9][10]
Q4: Are there known off-targets for this compound?
A4: Besides SIRT1 and SIRT2, this compound has been shown to be a potent inhibitor of neutral sphingomyelinase 2 (nSMase2). It has weak inhibitory activity against SIRT5 and no significant activity against SIRT3, Class I, and II HDACs.[1][9]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound for its primary targets.
| Target | IC50 Value (µM) | Assay Type | Reference |
| SIRT1 | 56 | In vitro fluorescent assay | [1][3][9] |
| SIRT2 | 59 | In vitro fluorescent assay | [1][3][9] |
| nSMase2 | 5 ± 1 | 14C sphingomyelin-based direct activity assay | |
| nSMase2 (Ki) | 7 | 14C sphingomyelin-based direct activity assay |
Experimental Workflows and Signaling Pathways
Target Validation Workflow
This diagram illustrates a general workflow for validating this compound's target engagement in a cellular context.
Caption: A workflow for validating this compound's target engagement in cells.
SIRT1/SIRT2 Signaling Pathway Inhibition by this compound
This diagram illustrates how this compound inhibits SIRT1 and SIRT2, leading to the hyperacetylation of downstream targets.
Caption: Inhibition of SIRT1/SIRT2 by this compound leads to increased acetylation of downstream targets.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for my target protein after this compound treatment. What could be the issue?
A:
-
Insufficient Compound Concentration: The concentration of this compound may be too low to induce a significant stabilizing effect. Consider performing a dose-response experiment to determine the optimal concentration.
-
Incorrect Temperature Range: The heating temperatures might not be optimal for observing the melting curve of your target protein. You may need to perform a temperature gradient to identify the appropriate range.[11]
-
Low Target Abundance: If the target protein is expressed at low levels, detecting the soluble fraction after heating can be challenging. Consider using a more sensitive detection method or overexpressing the target protein.
-
Cell Permeability Issues: this compound may not be efficiently entering the cells. You can test this by comparing the results from intact cells with those from cell lysates.[3]
Q: I am seeing high variability between my CETSA replicates. How can I improve reproducibility?
A:
-
Inconsistent Heating and Cooling: Ensure that all samples are heated and cooled uniformly. Using a thermal cycler can help maintain consistency.[5]
-
Variable Cell Lysis: Incomplete or inconsistent cell lysis can lead to variations in the amount of soluble protein. Ensure your lysis protocol is optimized and consistently applied.
-
Pipetting Errors: Minimize pipetting errors, especially when handling small volumes.
-
Uneven Cell Seeding: Ensure that the initial cell density is consistent across all samples.
NanoBRET™ Target Engagement Assay
Q: The NanoBRET signal is very low or absent. What should I do?
A:
-
Suboptimal Donor-Acceptor Ratio: The ratio of the NanoLuc fusion protein (donor) to the fluorescent tracer (acceptor) is critical. It's important to optimize this ratio to achieve a good assay window.[6]
-
Poor Transfection Efficiency: If you are transiently transfecting your cells, low transfection efficiency will result in a weak signal. Optimize your transfection protocol.
-
Incorrect Filter Set: Ensure you are using the correct filter set on your plate reader for detecting the donor and acceptor emission wavelengths.[12]
-
Tracer Compatibility: Verify that the fluorescent tracer is appropriate for your target and that it binds with sufficient affinity.
Q: I am observing a high background signal in my NanoBRET assay. How can I reduce it?
A:
-
Spectral Overlap: There might be significant spectral overlap between the donor emission and acceptor excitation spectra. Using a red-shifted acceptor can help minimize this.[2]
-
Non-specific Tracer Binding: The fluorescent tracer may be binding non-specifically to other cellular components. Consider using a lower tracer concentration or a different tracer.
-
Cell Auto-fluorescence: High cell density can lead to increased background from auto-fluorescence. Optimize the cell number per well.
Immunoprecipitation-Western Blot (IP-Western) for Acetylation
Q: I am unable to detect an increase in the acetylation of my protein of interest after this compound treatment. Why?
A:
-
Inefficient Immunoprecipitation: The antibody used for IP may not be efficiently pulling down the protein of interest. Ensure you are using a validated IP-grade antibody.
-
Low Stoichiometry of Acetylation: The proportion of the acetylated protein may be too low to be detected by western blot. You may need to enrich for acetylated proteins using an anti-acetyl-lysine antibody.[8][13]
-
Deacetylase Activity in Lysate: Endogenous deacetylases can remove the acetyl groups during sample preparation. Ensure that your lysis buffer contains deacetylase inhibitors like Trichostatin A (TSA) and Nicotinamide (NAM).
-
Antibody Masking: The heavy and light chains of the IP antibody can obscure the signal of your target protein if it has a similar molecular weight.[14] Using a light-chain specific secondary antibody can help mitigate this.
Q: I am seeing multiple non-specific bands in my western blot after immunoprecipitation. How can I improve the specificity?
A:
-
Insufficient Washing: The immunoprecipitated complex may not have been washed sufficiently to remove non-specifically bound proteins. Increase the number of wash steps or the stringency of the wash buffer.[15]
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding non-specifically. Ensure your antibodies are specific and used at the optimal dilution.
-
Bead-related Background: The protein A/G beads themselves can sometimes bind proteins non-specifically. Pre-clearing the lysate with beads before adding the primary antibody can help reduce this background.[14]
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a general guideline and may require optimization for your specific cell type and target protein.
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.[16] A no-heat control should be included.
-
-
Cell Lysis:
-
Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to generate a melting curve.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol is a general guideline for a NanoBRET™ assay and should be adapted based on the specific target and tracer used.
-
Cell Preparation:
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. This can be done transiently or by creating a stable cell line.
-
Plate the transfected cells in a white, 96-well or 384-well assay plate and incubate for 18-24 hours.[12]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions and the fluorescent NanoBRET™ tracer to the cells. The tracer concentration should be optimized beforehand.
-
Incubate the plate at 37°C for a period of time to allow for compound entry and binding equilibration (e.g., 2 hours).[12]
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.[17]
-
Read the plate on a luminometer equipped with two filters to measure the donor (e.g., 460nm) and acceptor (e.g., >600nm) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Immunoprecipitation of Acetylated Proteins Protocol
This protocol provides a general framework for immunoprecipitating a protein of interest to assess its acetylation status.
-
Cell Lysis:
-
Treat cells with this compound or vehicle.
-
Wash cells with cold PBS and lyse them in a suitable IP lysis buffer containing protease inhibitors and deacetylase inhibitors (e.g., TSA and NAM).
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold IP lysis buffer.
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-acetyl-lysine antibody to detect the acetylated protein of interest.
-
The membrane can be stripped and re-probed with an antibody against the total protein of interest as a loading control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Luminescent Pull-Down Approach to Confirm NanoBRET® Protein Interaction Assays [worldwide.promega.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. tandfonline.com [tandfonline.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. immunechem.com [immunechem.com]
- 9. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academica-e.unavarra.es [academica-e.unavarra.es]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. eubopen.org [eubopen.org]
- 13. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. agrisera.com [agrisera.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. promega.com [promega.com]
Strategies to reduce variability in Cambinol treatment response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Cambinol treatment response and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable β-naphthol derivative that functions as an inhibitor of two main classes of enzymes:
-
Sirtuins: It specifically inhibits the NAD+-dependent deacetylase activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1]
-
Neutral Sphingomyelinase 2 (nSMase2): this compound also acts as a potent inhibitor of nSMase2, which is involved in ceramide metabolism and exosome biogenesis.[2]
This dual activity can lead to a range of cellular effects, including apoptosis, cell cycle arrest, and differentiation, depending on the cell type and experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
To ensure consistency and minimize variability, proper handling of this compound is crucial.
-
Solvent: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Storage:
-
For long-term storage (up to 6 months), store the DMSO stock solution at -80°C and protect it from light.
-
For short-term storage (up to 1 month), the stock solution can be kept at -20°C.
-
-
Working Dilutions: On the day of the experiment, thaw the stock solution and prepare fresh working dilutions in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Q3: What is the optimal concentration and incubation time for this compound treatment?
The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific biological question being investigated.
-
Concentration Range: Based on published data, a common starting concentration range for cell-based assays is 10-100 µM.[3] However, some studies have used concentrations as low as 0.1 µM for specific applications.
-
Determining Optimal Concentration: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. This can be done using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
Incubation Time: Incubation times can vary from a few hours to several days (e.g., 24, 48, 72, or 96 hours), depending on the assay.[3][4] Time-course experiments are recommended to identify the optimal time point for observing the desired effect.
Q4: How can I confirm that this compound is active in my cells?
To verify that this compound is inhibiting its targets in your experimental system, you can assess the acetylation status of known SIRT1 and SIRT2 substrates.
-
SIRT1 Substrates: A common downstream target of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 by this compound is expected to increase the acetylation of p53 at lysine 382 (in human p53). This can be detected by Western blotting using an antibody specific for acetylated p53.
-
SIRT2 Substrates: A primary substrate of SIRT2 is α-tubulin. This compound-mediated inhibition of SIRT2 should lead to an increase in the acetylation of α-tubulin at lysine 40, which can also be assessed by Western blotting.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent this compound Activity | Ensure proper storage of this compound stock solution (-80°C for long-term, -20°C for short-term, protected from light). Prepare fresh working dilutions for each experiment. Avoid repeated freeze-thaw cycles by making single-use aliquots. |
| Cell Culture Conditions | Maintain consistent cell culture practices. Use cells within a narrow passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. Monitor and control for batch-to-batch variations in serum and media. |
| Solvent Effects | Include a vehicle control (DMSO) in all experiments at the same final concentration as the this compound-treated samples. Ensure the final DMSO concentration is low (typically <0.5%) and non-toxic to your cells. |
| Assay Timing and Endpoint | Optimize and standardize the timing of treatment and endpoint measurement. Small variations in incubation times can lead to significant differences in results. |
Issue 2: No or Weak Effect of this compound Treatment
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve to determine the optimal effective concentration. |
| Insufficient Incubation Time | The treatment duration may be too short to observe a significant effect. Conduct a time-course experiment to identify the optimal incubation period. |
| Low Target Expression | Your cell line may have low expression levels of SIRT1, SIRT2, or nSMase2. Verify the expression of the target proteins by Western blot or qPCR. |
| This compound Inactivity | The this compound compound may have degraded. Purchase a new batch of this compound from a reputable supplier and handle and store it as recommended. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of this compound. Consider using a different cell line that has been shown to be sensitive to this compound. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Human SIRT1 (in vitro) | N/A | Enzymatic Assay | N/A | 56 | [5] |
| Human SIRT2 (in vitro) | N/A | Enzymatic Assay | N/A | 59 | [5] |
| Human nSMase2 (in vitro) | N/A | Enzymatic Assay | N/A | ~7.7 | |
| MCF-7 | Breast Cancer | Cell Differentiation | 120 | 50 (effective conc.) | [5] |
| NB4 | Acute Promyelocytic Leukemia | Cell Differentiation | 168 | 50 (effective conc.) | [5] |
| 3T3-L1 | Mouse Embryonic Fibroblast | Cell Differentiation | 120 | 50 (effective conc.) | [5] |
| RAW 264.7 | Murine Macrophage | Cell Viability (MTT) | 48 | >10 (non-cytotoxic) | [3] |
Experimental Protocols
Protocol 1: SIRT1/SIRT2 In Vitro Enzymatic Assay
This protocol is adapted from commercially available fluorescent assay kits.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound
-
DMSO
-
96-well black microplate
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer from your DMSO stock. Include a DMSO-only vehicle control.
-
Reaction Mix Preparation: Prepare a reaction mix containing the SIRT1 or SIRT2 enzyme and the fluorogenic peptide substrate in assay buffer.
-
Add this compound: Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Initiate Reaction: Add NAD+ to the reaction mix to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Develop Signal: Add the developer solution to each well to stop the reaction and generate a fluorescent signal.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Western Blot for Acetylated Proteins (p53 and α-tubulin)
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-p53
-
Mouse anti-acetyl-α-tubulin (Lys40)
-
Rabbit anti-α-tubulin
-
Antibody against a loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels and the loading control.
Visualizations
Caption: this compound's dual inhibitory action on SIRT1/SIRT2 and nSMase2 pathways.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Treatment of this compound, a Synthetic SIRT1 and SIRT2 Inhibitory Compound, Exacerbates Brucella abortus 544 Burden in the Spleens of Institute of Cancer Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic Interaction between Histone Deacetylase Inhibitor: this compound and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cambinol and Other nSMase2 Inhibitors for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The enzyme neutral sphingomyelinase 2 (nSMase2) has emerged as a significant therapeutic target in the context of neurodegenerative diseases. Its role in ceramide production and exosome biogenesis implicates it in pathways leading to neuronal cell death and the propagation of neuroinflammation. This guide provides a comparative analysis of Cambinol, a notable nSMase2 inhibitor, against other widely used inhibitors, with a focus on their neuroprotective potential, supported by experimental data.
Overview of nSMase2 Inhibition in Neuroprotection
Neutral sphingomyelinase 2 (nSMase2) is a key enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine.[1] Under pathological conditions, such as in Alzheimer's disease, multiple sclerosis, and HIV-associated neurocognitive disorders, the activity of nSMase2 is often upregulated.[1] This leads to an accumulation of ceramide, a bioactive lipid that can initiate stress responses leading to apoptosis and cell growth arrest.[1] Furthermore, nSMase2-generated ceramide is involved in the biogenesis of exosomes, which can act as vehicles for the intercellular spread of pathogenic proteins and inflammatory mediators.[2] Therefore, inhibiting nSMase2 presents a promising strategy to mitigate neurodegeneration by reducing ceramide-induced cell death and blocking the propagation of harmful signals.
Comparative Analysis of nSMase2 Inhibitors
This section details the characteristics and neuroprotective effects of this compound and other prominent nSMase2 inhibitors.
This compound
This compound was identified as a novel, uncompetitive inhibitor of human nSMase2.[3] It is approximately 10-fold more potent as an nSMase2 inhibitor than its previously known targets, SIRT1 and SIRT2.[3] A key advantage of this compound over the widely used inhibitor GW4869 is its significantly higher aqueous solubility and lower molecular weight, making it a more "drug-like" compound.[3] However, it has been noted to have a poor in vivo pharmacokinetic profile.[4]
In neuroprotection studies, this compound has demonstrated the ability to decrease ceramide levels and protect primary neurons from cell death induced by the pro-inflammatory cytokines TNF-α and IL-1β.[3] It also prevents TNF-α-induced damage to dendrites.[3]
GW4869
GW4869 is one of the most extensively used nSMase2 inhibitors in preclinical research.[3] It acts as a non-competitive inhibitor.[5] A significant drawback of GW4869 is its poor solubility, which limits its therapeutic potential.[4] In various studies, GW4869 has been shown to reduce the secretion of exosomes containing pathogenic proteins like hyperphosphorylated tau, thereby limiting their spread.[4] It has also been found to prevent neuronal damage in models of cerebral ischemia by reducing the production of ceramide and pro-inflammatory mediators by astrocytes.[4]
Altenusin
Altenusin is a fungal metabolite that acts as a non-competitive nSMase inhibitor.[6] It has been shown to suppress neuroinflammation by reducing the gene expression of pro-inflammatory cytokines and markers of microglial activation.[6]
Other nSMase2 Inhibitors
Several other compounds have been identified as nSMase2 inhibitors, including PDDC and DPTIP . DPTIP is reported to be a highly potent nSMase2 inhibitor with an IC50 of 30 nM, significantly more potent than this compound and GW4869.[1]
Quantitative Comparison of nSMase2 Inhibitors
The following tables summarize the available quantitative data for the discussed nSMase2 inhibitors. It is important to note that the data are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.
| Inhibitor | IC50 (nSMase2) | Mechanism of Inhibition | Key Physicochemical Properties | Reference |
| This compound | ~5-7 µM | Uncompetitive | Higher aqueous solubility, lower MW than GW4869 | [3] |
| GW4869 | ~1 µM | Non-competitive | Poorly soluble | [5] |
| Altenusin | Not specified in reviewed neuroprotection studies | Non-competitive | Fungal metabolite | [6] |
| DPTIP | 30 nM | Not specified | High potency | [1] |
| Inhibitor | Experimental Model | Neuroprotective Effect | Quantitative Data | Reference |
| This compound | Rat primary cortical neurons | Protection against TNF-α-induced cell death | Dose-dependently inhibited TNF-α-induced cell death (specific percentages not provided in a comparative context) | [3] |
| Rat primary hippocampal neurons | Prevention of TNF-α-induced dendritic damage | Dose-dependently prevented a decrease in dendritic length | [3] | |
| GW4869 | Mouse model of tau propagation | Reduction of tau pathology | Reduced levels of tau oligomers in the hippocampus by 44% | [4] |
| Mouse model of atherosclerosis | Anti-inflammatory | Decreased vascular macrophage infiltration | [4] | |
| Sepsis model in mice | Anti-inflammatory | Pre-treatment resulted in a significant decrease in TNF-α, IL-1β, and IL-6 production | [7] | |
| Altenusin | In vitro model of activated microglia | Anti-inflammatory | Significantly suppressed gene expression of TNF-α, IL-1β, IL-6, and iNOS | [6] |
Experimental Protocols
nSMase2 Activity Assay (Fluorescence-based)
This assay is a high-throughput method for screening nSMase2 inhibitors.
-
Principle: The assay relies on a coupled enzymatic reaction. nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine, which is then cleaved by alkaline phosphatase to yield choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide. In the presence of horseradish peroxidase, the hydrogen peroxide reacts with a fluorogenic substrate (e.g., Amplex Red) to generate a fluorescent product (resorufin), which can be measured.
-
Reagents:
-
Recombinant human nSMase2 enzyme
-
Sphingomyelin substrate
-
Alkaline phosphatase
-
Choline oxidase
-
Horseradish peroxidase
-
Amplex Red reagent
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (inhibitors)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, sphingomyelin, alkaline phosphatase, choline oxidase, horseradish peroxidase, and Amplex Red reagent.
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the recombinant nSMase2 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).
-
Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the control (no inhibitor).
-
Primary Neuron Culture and Neurotoxicity Assay
This protocol describes the culture of primary neurons and a method to assess neuroprotection by nSMase2 inhibitors.
-
Cell Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats).
-
Plate the dissociated neurons onto poly-D-lysine coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
-
Neurotoxicity Induction and Treatment:
-
After a period of in vitro maturation (e.g., 7-10 days), pre-treat the neuronal cultures with various concentrations of the nSMase2 inhibitor (e.g., this compound) for a specified duration (e.g., 1 hour).
-
Induce neurotoxicity by adding a toxic stimulus, such as a pro-inflammatory cytokine (e.g., TNF-α at 100 ng/mL) or an excitotoxic agent.
-
Co-incubate the neurons with the inhibitor and the toxic stimulus for a defined period (e.g., 24 hours).
-
-
Assessment of Neuronal Viability (MTT Assay):
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
The MTT, a yellow tetrazolium salt, is reduced to purple formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Visualizations
Signaling Pathway of nSMase2 in Neuroinflammation
Caption: nSMase2 signaling in neuroinflammation.
Experimental Workflow for Screening nSMase2 Inhibitors
References
- 1. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral Sphingomyelinase Inhibition Alleviates LPS-Induced Microglia Activation and Neuroinflammation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of Exosome Generation with GW4869 Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cambinol's Effects on SIRT1 vs. SIRT2: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of Cambinol, a known sirtuin inhibitor, on two key members of the sirtuin family of deacetylases: SIRT1 and SIRT2. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on inhibitory activity, mechanism of action, and cellular consequences, presenting it in a clear and actionable format.
Executive Summary
This compound is a dual inhibitor of SIRT1 and SIRT2, exhibiting similar inhibitory concentrations for both enzymes. Its mechanism of action is competitive with the peptide substrate and non-competitive with the NAD+ cofactor. At the cellular level, this compound-mediated inhibition of SIRT1 leads to the hyperacetylation of key targets such as p53, influencing apoptosis and cell cycle progression. Concurrently, inhibition of SIRT2 results in the hyperacetylation of α-tubulin, impacting microtubule dynamics and related cellular processes. This guide provides the detailed experimental data, protocols, and pathway visualizations necessary to understand and further investigate the nuanced effects of this compound on these two critical cellular regulators.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against human SIRT1 and SIRT2.
| Sirtuin Isoform | IC50 (μM) | Mechanism of Inhibition (vs. Substrate) | Mechanism of Inhibition (vs. NAD+) | Key Cellular Substrate |
| SIRT1 | 56[1] | Competitive[1] | Non-competitive | p53 |
| SIRT2 | 59[1] | Competitive[1] | Non-competitive | α-tubulin |
Comparative Analysis of Cellular Effects
This compound's equipotent inhibition of SIRT1 and SIRT2 in vitro translates to distinct, yet sometimes overlapping, cellular consequences due to the diverse functions of these two sirtuins.
Effects of SIRT1 Inhibition by this compound:
Inhibition of SIRT1 by this compound primarily impacts nuclear functions. SIRT1 is a crucial deacetylase of the tumor suppressor protein p53.[2] By inhibiting SIRT1, this compound leads to the hyperacetylation of p53, particularly at lysine 382.[3] This acetylation event is a key post-translational modification that enhances p53's transcriptional activity.[4] Increased p53 activity can, in turn, lead to the upregulation of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[4][5] Thus, this compound's effect on the SIRT1-p53 axis can steer cells towards apoptosis or senescence, making it a molecule of interest in cancer research.[6][7]
Effects of SIRT2 Inhibition by this compound:
SIRT2 is predominantly a cytoplasmic protein, and its inhibition by this compound affects different cellular processes.[8] The most well-characterized substrate of SIRT2 is α-tubulin, a key component of microtubules.[9] SIRT2 deacetylates α-tubulin at lysine 40.[10] Inhibition of SIRT2 by this compound results in the hyperacetylation of α-tubulin, which is associated with increased microtubule stability.[11] This alteration in microtubule dynamics can have profound effects on cell division, cell motility, and intracellular transport.[8][11] For instance, hyperacetylation of microtubules has been shown to impair cell migration and can lead to defects in mitosis.[11] Some studies suggest that SIRT2 inhibition can lead to a G2/M cell cycle arrest.[8]
Experimental Protocols
In Vitro Fluorometric Sirtuin Deacetylation Assay
This protocol outlines a typical two-step fluorometric assay to determine the in vitro inhibitory activity of this compound against SIRT1 and SIRT2.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing Solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Dilute the SIRT1/SIRT2 enzyme, fluorogenic substrate, and NAD+ to their final desired concentrations in the assay buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT1 or SIRT2 enzyme
-
This compound dilution (or DMSO for control)
-
-
Initiate the Reaction: Add NAD+ to all wells to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Develop the Signal: Add the Developing Solution to each well.
-
Second Incubation: Incubate the plate at 37°C for a further 10-15 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of SIRT1 Inhibition by this compound
Caption: this compound inhibits SIRT1, leading to p53 hyperacetylation and downstream effects.
Signaling Pathway of SIRT2 Inhibition by this compound
Caption: this compound inhibits SIRT2, increasing α-tubulin acetylation and affecting microtubule dynamics.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against SIRT1/SIRT2.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of SIRT1 in cellular functions: role of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. rupress.org [rupress.org]
Cross-Validation of Cambinol's Mechanism of Action: A Comparative Guide for Researchers
An objective analysis of Cambinol's performance across various cell lines, supported by experimental data and detailed protocols.
This compound, a cell-permeable β-naphthol derivative, has emerged as a significant investigational compound in cancer research.[1][2] Its primary mechanism of action involves the inhibition of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD-dependent deacetylases.[3][4] By targeting these enzymes, this compound triggers a cascade of post-translational modifications on key cellular proteins, leading to various anti-cancer effects. However, the cellular response to this compound is not uniform and exhibits significant variability across different cell types. This guide provides a comparative analysis of this compound's mechanism of action, cross-validated in diverse cell lines, to offer researchers a comprehensive understanding of its therapeutic potential and context-dependent effects.
Core Mechanism: SIRT1 and SIRT2 Inhibition
This compound functions as a competitive inhibitor against the histone H4 peptide substrate and a non-competitive inhibitor with respect to the NAD+ cofactor.[5][6] This dual inhibition of SIRT1 and SIRT2 leads to the hyperacetylation of several downstream protein targets that are crucial for cell fate decisions. Key substrates include the tumor suppressor p53, α-tubulin, and the DNA repair-associated proteins Ku70 and FOXO3a.[1][2][3][5] The increased acetylation of these proteins can promote cell cycle arrest, inhibit cell growth, and induce apoptosis.[4][7] While potent against SIRT1 and SIRT2, this compound shows only weak inhibitory activity against SIRT5 and no activity against SIRT3.[3][4]
Caption: this compound's primary mechanism of action.
Comparative Efficacy and Cellular Response
The downstream effects of SIRT1/2 inhibition by this compound vary significantly depending on the cellular context. While apoptosis is a common outcome in several cancer types, other responses such as cell differentiation and cytostasis have also been observed. The following table summarizes the documented effects of this compound across a range of cell lines.
| Cell Line | Cancer Type / Cell Type | Key Effect(s) | IC50 Values | References |
| NCI-H460 | Lung Cancer | Increased acetylation of p53 and α-tubulin; Sensitization to paclitaxel. | Not specified | [1][2][5] |
| Burkitt Lymphoma cells | B-cell Lymphoma | Apoptosis induction; Hyperacetylation of BCL6 and p53. | Not specified | [4] |
| MCF-7 | Breast Cancer | Induction of cell differentiation (lipid accumulation). | Not specified | [6][8] |
| NB4 | Acute Promyelocytic Leukemia | Induction of cell differentiation. | Not specified | [6][8] |
| 3T3-L1 | Murine Pre-adipocyte | Induction of adipogenic differentiation; Upregulation of p16, p27, and Rb. | Not specified | [6][8] |
| BT-549, MDA-MB-468 | Triple-Negative Breast Cancer | Apoptosis (when used alone); Antagonistic interaction with paclitaxel. | Not specified | [1][2] |
| HCC lines | Hepatocellular Carcinoma | Cytostatic effect; Altered cell morphology and cellular senescence. | Not specified | [9] |
| RAW264.7 | Murine Macrophage | No effect on cell viability at concentrations up to 10 µM. | >10 µM | [9][10] |
Cross-Validation of this compound's Effects
Consistent Effects Across Multiple Cell Lines
-
Induction of Apoptosis: In several cancer cell lines, including Burkitt lymphoma and triple-negative breast cancer (TNBC) models like BT-549 and MDA-MB-468, this compound treatment alone induces apoptosis.[2][4] This effect is often linked to the hyperacetylation of the tumor suppressor p53 and the proto-oncoprotein BCL6.[4]
-
Increased Protein Acetylation: A hallmark of this compound's action is the increased acetylation of SIRT1/2 substrates. This has been consistently observed, for instance, with p53 and α-tubulin in NCI-H460 lung cancer cells.[5]
Cell Line-Specific and Context-Dependent Effects
-
Cell Differentiation: A unique effect of this compound is its ability to induce differentiation in specific cell lines. In MCF-7 breast cancer and NB4 leukemia cells, it promotes maturation into phenotypes resembling their non-cancerous counterparts.[6][8] Similarly, in 3T3-L1 pre-adipocytes, this compound triggers differentiation into mature adipocytes, a process involving the modulation of cell cycle proteins like p16 and p27.[6][8]
-
Antagonistic Drug Interactions: While this compound can sensitize some cancer cells to chemotherapy, it exhibits an antagonistic relationship with paclitaxel in TNBC cell lines.[1][2] When used in combination, this compound significantly diminishes the pro-apoptotic effects of paclitaxel, highlighting the critical need for preclinical testing of drug combinations.[1][2]
-
Cytostatic vs. Cytotoxic Effects: In hepatocellular carcinoma cells, this compound exerts a cytostatic effect, halting cell proliferation and inducing senescence rather than directly killing the cells.[9] This contrasts with its apoptotic action in other cancers.
-
Lack of Cytotoxicity in Non-Cancer Cells: In the murine macrophage cell line RAW264.7, this compound showed no impact on cell viability, suggesting a potential therapeutic window and lower toxicity to certain non-cancerous cells.[9]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize this compound's effects.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/mL and incubate overnight.[11]
-
Drug Treatment: Remove the culture medium and expose cells to serial dilutions of this compound (e.g., 10–100 µM) for a specified duration (e.g., 48-96 hours).[9][11]
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to a final concentration of 5 mg/mL and incubate for 2-3 hours.[9][11] During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to dissolve the formazan crystals.[9][11] Incubate overnight or for 15 minutes with shaking, depending on the buffer.
-
Data Acquisition: Measure the optical density of the product at 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Apoptosis (Active Caspase-3) Assay
This method quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Cell Treatment: Treat cells (e.g., BT-549, MDA-MB-468) with the desired concentrations of this compound, a control vehicle, and/or other drugs for the specified time.
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix using a suitable fixation buffer.
-
Permeabilization & Staining: Permeabilize the cells and stain with a fluorescently-labeled antibody specific for active (cleaved) caspase-3.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells positive for active caspase-3.[2] An increase in this population indicates an induction of apoptosis.
Cell Differentiation (Oil Red O Staining) Assay
This protocol is used to visualize the accumulation of lipid droplets, a marker for adipocyte differentiation in 3T3-L1 cells.
-
Cell Treatment: Treat 3T3-L1 pre-adipocytes with 50 µM this compound for 5 days.[6] A positive control using a standard differentiation cocktail (e.g., troglitazone, insulin, dexamethasone) should be included.[6]
-
Fixation: Wash the cells with PBS and fix them with 10% formalin for at least one hour.
-
Staining: Wash the fixed cells and incubate with a freshly prepared Oil Red O solution for 10-15 minutes at room temperature.
-
Washing & Visualization: Wash the cells with water to remove excess stain. The accumulation of neutral lipids within the differentiated adipocytes will be stained bright red.
-
Imaging: Observe and capture images using an optical microscope.[6]
Caption: A generalized workflow for in vitro cell-based assays.
Conclusion
The cross-validation of this compound's mechanism of action reveals a consistent core function: the inhibition of SIRT1 and SIRT2. However, the ultimate cellular outcome is highly dependent on the specific cell line and its underlying genetic and proteomic landscape. While this compound reliably induces apoptosis in several cancer models, its capacity to trigger differentiation in others, or to act antagonistically with conventional chemotherapeutics like paclitaxel in TNBC, underscores the complexity of its biological activity. This comparative guide highlights the critical importance of evaluating investigational drugs across a diverse panel of cell lines to fully characterize their therapeutic potential and limitations, thereby paving the way for more targeted and effective cancer treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Antagonistic Pharmacological Interaction between Sirtuin Inhibitor this compound and Paclitaxel in Triple-Negative Breast Cancer Cell Lines: An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Sirtuin Modulators in Cellular and Animal Models of Human Diseases [frontiersin.org]
- 6. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Treatment of this compound, a Synthetic SIRT1 and SIRT2 Inhibitory Compound, Exacerbates Brucella abortus 544 Burden in the Spleens of Institute of Cancer Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.3. Cell Viability Assay [bio-protocol.org]
Assessing the Specificity of Cambinol as a SIRT1/2 Inhibitor: A Comparative Guide
Introduction
Sirtuins (SIRTs) are a class of NAD⁺-dependent protein deacylases that play critical roles in regulating cellular processes, including gene silencing, DNA repair, metabolism, and aging. Among the seven mammalian sirtuins, SIRT1 and SIRT2 are major therapeutic targets in oncology and neurodegenerative diseases. SIRT1 is primarily nuclear and deacetylates key substrates like p53, while SIRT2 is predominantly cytoplasmic and targets proteins such as α-tubulin. Cambinol was identified as a dual inhibitor of SIRT1 and SIRT2 and has been utilized as a chemical probe to study the biological functions of these enzymes.[1][2] However, its utility in research and potential for therapeutic development is contingent on its specificity. This guide provides an objective comparison of this compound's inhibitory profile against other sirtuin isoforms and evaluates its specificity relative to alternative, more selective inhibitors.
Comparative Inhibitor Potency and Specificity
The specificity of an inhibitor is quantitatively assessed by comparing its potency (commonly measured as the half-maximal inhibitory concentration, IC50) against its intended targets versus a panel of related off-target enzymes. An ideal inhibitor exhibits high potency (low IC50) for its target and significantly lower potency (high IC50) for all other enzymes.
The data below summarizes the in vitro inhibitory activity of this compound and other well-characterized sirtuin inhibitors against SIRT1, SIRT2, and SIRT3.
| Inhibitor | Target(s) | SIRT1 (IC50) | SIRT2 (IC50) | SIRT3 (IC50) | Selectivity Profile |
| This compound | SIRT1/SIRT2 | 56 µM[3][4] | 59 µM[3][4] | No Activity[4][5] | Dual, non-selective between SIRT1/2 |
| Sirtinol | SIRT1/SIRT2 | 131 µM[6] | 38 µM[6] | N/A | Moderate preference for SIRT2 |
| EX-527 | SIRT1 | 0.038 µM[7] | 19.6 µM[7] | 48.7 µM[7] | >200-fold selective for SIRT1 over SIRT2/3[7] |
| AGK2 | SIRT2 | ~30 µM[8] | 3.5 µM[8][9] | ~91 µM[8] | >14-fold selective for SIRT2 over SIRT1/3[10] |
From this data, this compound demonstrates nearly identical potency against SIRT1 and SIRT2, confirming its characterization as a dual inhibitor.[3] While it does not inhibit SIRT3, its micromolar potency is modest compared to highly potent inhibitors like EX-527.[4][5] For researchers aiming to dissect the specific roles of either SIRT1 or SIRT2, the low specificity of this compound presents a significant confound. In such cases, highly selective alternatives are superior tools. EX-527 is a potent and specific inhibitor for SIRT1, while AGK2 provides a reliable option for selectively targeting SIRT2.[7][8][9]
Signaling Pathways and Mechanism of Action
SIRT1 and SIRT2 regulate distinct cellular pathways through the deacetylation of specific substrates. Inhibition of these enzymes leads to the hyperacetylation of their targets, altering downstream cellular events. This compound functions as a competitive inhibitor with respect to the acetylated peptide substrate but does not compete with the NAD⁺ cofactor.[5]
Experimental Protocols
The IC50 values presented are typically determined using in vitro enzymatic assays. A common and robust method is the fluorometric sirtuin activity assay.
Protocol: Fluorometric SIRT Activity/Inhibition Assay
-
Reagent Preparation:
-
Sirtuin Enzyme: Recombinant human SIRT1, SIRT2, or SIRT3.
-
Substrate: A specific acetylated peptide substrate with a fluorophore quenched by the acetyl group. For SIRT1, a substrate derived from p53 is common; for SIRT2, one from α-tubulin may be used.
-
Cofactor: Nicotinamide adenine dinucleotide (NAD⁺).
-
Inhibitor: this compound or other test compounds dissolved in DMSO, then diluted in assay buffer to various concentrations.
-
Developer Solution: Contains a protease (e.g., trypsin) that specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a signal.
-
Assay Buffer: Typically a Tris or HEPES-based buffer at pH 7.5, containing salts and a reducing agent.
-
-
Assay Procedure:
-
Add 5-50 ng of the sirtuin enzyme to each well of a 96-well microplate.
-
Add the test inhibitor (e.g., this compound) at a range of concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding a mixture of the acetylated peptide substrate and NAD⁺.
-
Incubate the plate at 37°C for 60 minutes to allow for enzymatic deacetylation.
-
Stop the enzymatic reaction and develop the signal by adding the developer solution. Incubate at room temperature for 30-90 minutes.[11]
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 530 nm excitation / 590 nm emission).[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a moderately potent, dual inhibitor of SIRT1 and SIRT2 with an IC50 in the mid-micromolar range. Its key limitation is the lack of selectivity between these two primary targets, which complicates the interpretation of cellular studies. While it shows good selectivity against Class I/II HDACs and SIRT3, its utility as a precise chemical probe is limited. For research requiring the specific inhibition of SIRT1 or SIRT2, more potent and highly selective compounds such as EX-527 and AGK2, respectively, are demonstrably superior alternatives. The choice of inhibitor should therefore be guided by the specific experimental goal, balancing the need for isoform specificity against other factors like cell permeability and off-target effects.
References
- 1. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 12. epigentek.com [epigentek.com]
Cambinol on the Bench: A Comparative Performance Analysis Against Next-Generation Sirtuin Modulators
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetic research, sirtuin modulators are pivotal tools for investigating cellular processes and developing novel therapeutics. Cambinol, a well-established inhibitor of SIRT1 and SIRT2, has been instrumental in advancing our understanding of sirtuin biology. However, the landscape of sirtuin modulation is rapidly evolving with the advent of next-generation compounds boasting enhanced potency and selectivity. This guide provides an objective comparison of this compound's performance against these newer agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal tool for their specific needs.
Data Presentation: Quantitative Comparison of Sirtuin Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound against SIRT1 and SIRT2, alongside a selection of next-generation sirtuin inhibitors. This quantitative data allows for a direct comparison of potency.
| Compound | Target Sirtuin(s) | IC50 Value | Reference(s) |
| This compound | SIRT1 | 56 µM | [1][2] |
| SIRT2 | 59 µM | [1][2] | |
| AGK2 | SIRT2 | 3.5 µM | [3][4] |
| SirReal2 | SIRT2 | 140 nM | [4][5] |
| Tenovin-6 | SIRT1, SIRT2 | Inhibitor of both | [4][5] |
| TM (Thiomyristoyl) | SIRT2 | 28 nM | [4] |
| EX-527 (Selisistat) | SIRT1 | 38-98 nM | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols: Measuring Sirtuin Activity
The following is a detailed methodology for a common fluorometric in vitro sirtuin activity assay, which can be adapted to measure the inhibitory potential of compounds like this compound and its next-generation counterparts.
Fluorometric In Vitro Sirtuin Deacetylase Assay
This protocol outlines the steps to measure the deacetylase activity of SIRT1 or SIRT2 and assess the potency of inhibitory compounds.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with an acetylated lysine residue linked to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a buffer containing nicotinamidase)
-
Test compounds (e.g., this compound, next-generation inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the recombinant sirtuin enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic peptide substrate in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control wells)
-
Recombinant sirtuin enzyme
-
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the NAD+ and fluorogenic peptide substrate mixture.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Development:
-
Stop the deacetylation reaction and initiate the development of the fluorescent signal by adding the developer solution to each well. The developer contains an enzyme that cleaves the deacetylated peptide, releasing the fluorophore.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified SIRT1 signaling pathway showing key substrates and outcomes.
Caption: Key cellular roles and substrates of the SIRT2 signaling pathway.
Caption: Workflow for a typical in vitro sirtuin inhibitor screening assay.
Conclusion
While this compound remains a valuable tool for sirtuin research, particularly in studies where dual inhibition of SIRT1 and SIRT2 is desired, the development of next-generation modulators offers researchers unprecedented levels of potency and selectivity. For studies requiring highly specific inhibition of SIRT1 or SIRT2, newer compounds such as EX-527 and SirReal2, respectively, demonstrate significantly lower IC50 values. The choice of modulator should be guided by the specific research question, the desired level of selectivity, and the experimental system being used. This guide serves as a starting point for informed decision-making in the selection of sirtuin modulators for your research endeavors.
References
- 1. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cambinol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Cambinol, a SIRT1/2 inhibitor, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, handling, storage, and emergency measures.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn at all times. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Handling: Avoid inhalation of dust or fumes. Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Procedure
This compound and any materials contaminated with it should be treated as hazardous chemical waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and regulatory violations.
Step 1: Waste Segregation and Collection
-
Solid this compound Waste: Collect surplus or expired solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must also be disposed of as hazardous waste. Place these items in a sealed, leak-proof container or bag that is clearly marked as "Hazardous Waste" and specifies "this compound Contaminated Debris."
-
Solutions Containing this compound: Solutions of this compound, including unused experimental solutions, should be collected in a compatible, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Labeling of Hazardous Waste Containers
Proper labeling is crucial for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The name and contact information of the principal investigator or responsible personnel
-
The laboratory room number and building
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation. Do not attempt to transport hazardous waste outside of the laboratory yourself.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Source |
| Molecular Weight | 360.43 g/mol | [1][2] |
| Purity | ≥95% - >98% | [2] |
| Solubility in DMSO | Up to 100 mM | |
| IC50 (SIRT1) | 56 µM | [3] |
| IC50 (SIRT2) | 59 µM | [3] |
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. SIRT1/2 Inhibitor IV, this compound The SIRT1/2 Inhibitor IV, this compound, also referenced under CAS 14513-15-6, controls the biological activity of SIRT1/2. This small molecule/inhibitor is primarily used for Cell Structure applications. | 14513-15-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. SIRT1/2 Inhibitor IV, this compound CAS 14513-15-6 | 566323 [merckmillipore.com]
Safe Handling and Disposal of Cambinol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cambinol. The following procedural guidance is intended to supplement, not replace, institutional safety protocols and the product-specific Safety Data Sheet (SDS) provided by the manufacturer.
Product Information and Physical Properties
This compound is a cell-permeable β-naphthol compound investigated for its role as an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), and as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3][4] It is a synthetic, crystalline solid.[5][6]
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₆N₂O₂S | [5][7] |
| Molecular Weight | 360.43 g/mol | [7] |
| CAS Number | 14513-15-6 | [5][7] |
| Appearance | Crystalline solid | [5] |
| Purity | >95% to >98% (vendor dependent) | [7] |
Personal Protective Equipment (PPE)
Given that this compound is a biologically active compound, potentially classified as a hazardous drug, stringent adherence to PPE protocols is mandatory to prevent skin contact, inhalation, and ingestion.[8][9]
| PPE Category | Specification | Rationale | Citations |
| Hand Protection | Double gloving with powder-free nitrile or neoprene gloves. | Prevents direct skin contact. Double gloving is recommended for handling hazardous drugs. PVC gloves are not recommended. | [8][10][11] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects eyes from splashes. A face shield is required if there is a significant splash hazard. | [8][10][12] |
| Body Protection | A disposable, long-sleeved gown with a closed back. | Protects skin and personal clothing from contamination. | [8][9] |
| Respiratory Protection | Use in a certified chemical fume hood. An N95 respirator may be required when handling the powder outside of a fume hood. | Minimizes inhalation of the powdered compound. Engineering controls (fume hood) are the primary line of defense. | [10][12] |
| Foot Protection | Closed-toe, closed-heel shoes. Disposable shoe covers should be worn in compounding areas. | Protects feet from spills and prevents tracking of contaminants. | [8][10] |
Operational Plan: Handling and Storage
Receiving and Storage
-
Initial Receipt: Upon receipt, inspect the container for any damage or leakage. Wear appropriate PPE during inspection.
-
Storage Conditions: Store this compound under desiccating conditions at -20°C for long-term stability.[2] Some manufacturers recommend storage at +4°C for short-term use. Always follow the specific storage instructions provided by the supplier.
-
Light Sensitivity: Protect the compound from light.[2]
Reconstitution and Aliquoting
This compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO).
| Solvent | Reported Concentration | Citations |
| DMSO | 20 mg/mL to 100 mM | [5] |
| DMF | 16 mg/mL | [5] |
Procedure:
-
Preparation: Perform all reconstitution work within a certified chemical fume hood or a biological safety cabinet (BSC).[8]
-
Calculation: Use a reconstitution calculator to determine the precise volume of solvent needed to achieve the desired stock concentration.
-
Reconstitution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex briefly to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage of Stock Solution: Store the DMSO stock solution aliquots at -20°C or -80°C.[2][13] Use within 1-6 months for optimal activity.[2]
Experimental Workflow and Disposal Plan
Experimental Protocol: Cell-Based Assay Workflow
The following provides a generalized workflow for treating cultured cells with this compound, based on published research.[14][15][16][17][18]
Signaling Pathway of this compound
This compound inhibits SIRT1 and SIRT2, which are NAD⁺-dependent deacetylases. This inhibition leads to the hyperacetylation of various protein targets, such as p53 and BCL6, which can promote cell cycle arrest and induce apoptosis in cancer cells.[1][2][13]
Disposal Plan
All materials contaminated with this compound, including unused stock solutions, cell culture media, pipette tips, gloves, and vials, must be treated as hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in regular trash.[19]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: Gloves, tubes, gels, and other contaminated lab supplies.
-
Liquid Waste: Unused stock solutions, cell culture media containing this compound.
-
-
Labeling: Label the waste container with a "Hazardous Waste" tag, clearly identifying the contents (e.g., "this compound in DMSO," "Aqueous media with this compound").[20]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[19][21] Disposal will typically be through high-temperature incineration by an approved environmental management vendor.[21]
-
Empty Containers: Empty chemical bottles should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.[19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties | PLOS One [journals.plos.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pppmag.com [pppmag.com]
- 9. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. SIRT1/2 Inhibitor IV, this compound CAS 14513-15-6 | 566323 [merckmillipore.com]
- 14. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Additive pharmacological interaction between sirtuin inhibitor this compound and paclitaxel in MCF7 luminal and MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intraperitoneal Treatment of this compound, a Synthetic SIRT1 and SIRT2 Inhibitory Compound, Exacerbates Brucella abortus 544 Burden in the Spleens of Institute of Cancer Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. louisville.edu [louisville.edu]
- 20. orf.od.nih.gov [orf.od.nih.gov]
- 21. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
